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  • Product: 4-(Cyclohexyloxy)aniline hydrochloride
  • CAS: 105971-50-4

Core Science & Biosynthesis

Foundational

Introduction: Situating 4-(Cyclohexyloxy)aniline Hydrochloride in Synthetic Chemistry

An In-depth Technical Guide to the Physical Properties of 4-(Cyclohexyloxy)aniline Hydrochloride For Researchers, Scientists, and Drug Development Professionals 4-(Cyclohexyloxy)aniline hydrochloride is a substituted ani...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 4-(Cyclohexyloxy)aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

4-(Cyclohexyloxy)aniline hydrochloride is a substituted aniline derivative presented as its hydrochloride salt. Aniline and its derivatives are foundational building blocks in organic synthesis, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] The introduction of a cyclohexyloxy group to the aniline backbone imparts specific steric and electronic properties, influencing its reactivity and physical characteristics. The hydrochloride salt form is particularly significant as it enhances the compound's stability and modifies its solubility profile, making it more amenable to handling and use in aqueous reaction media compared to its free base form.[2][3] This guide provides a comprehensive overview of the core physical properties of 4-(Cyclohexyloxy)aniline hydrochloride, offering field-proven insights and methodologies for its characterization.

Chemical Identity and Core Molecular Properties

The fundamental identity of a chemical compound is established by its molecular structure and associated identifiers. These parameters are critical for stoichiometric calculations, regulatory compliance, and analytical characterization.

PropertyValueSource
CAS Number 105971-50-4[4][5]
Molecular Formula C₁₂H₁₈ClNO[4][5]
Molecular Weight 227.74 g/mol [4]
MDL Number MFCD11858349[4][5]

The structure consists of a central aniline ring substituted at the para-position (position 4) with a cyclohexyloxy (-O-cyclohexyl) group. The hydrochloride salt is formed by the protonation of the primary amine group (-NH₂) by hydrochloric acid.

Logical Relationship: Free Base to Hydrochloride Salt

The conversion from the oily, less stable free base to a solid, more manageable hydrochloride salt is a standard practice in synthetic chemistry. This acid-base reaction enhances the compound's polarity and is readily reversible.

G free_base 4-(Cyclohexyloxy)aniline (Free Base, C₁₂H₁₇NO) [CAS: 39905-48-1] salt 4-(Cyclohexyloxy)aniline Hydrochloride (Salt, C₁₂H₁₈ClNO) [CAS: 105971-50-4] free_base->salt Protonation hcl Hydrochloric Acid (HCl) hcl->salt salt->free_base Deprotonation (Base Addition) G cluster_prep Preparation cluster_measure Measurement cluster_report Reporting start Start calibrate 1. Calibrate Apparatus with Reference Standard start->calibrate end End prepare_sample 2. Prepare Sample in Capillary Tube calibrate->prepare_sample fast_heat 3. Rapid Heating to ~15°C below M.P. prepare_sample->fast_heat slow_heat 4. Slow Heating (1-2°C/min) fast_heat->slow_heat record_t1 5. Record T1 (First Liquid Drop) slow_heat->record_t1 record_t2 6. Record T2 (All Liquid) record_t1->record_t2 report_range 7. Report Range (T1 - T2) record_t2->report_range triplicate 8. Repeat for Triplicate report_range->triplicate triplicate->end

Caption: Standard operating procedure for melting point determination.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides a fingerprint of the molecular structure. While specific spectra for 4-(Cyclohexyloxy)aniline hydrochloride are not publicly available, its profile can be reliably predicted based on its constituent functional groups and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Solvent Choice: A deuterated polar solvent such as DMSO-d₆ or D₂O is required due to the salt's insolubility in nonpolar solvents like CDCl₃. [6][7]* Expected Chemical Shifts (δ) in ppm:

    • Aromatic Protons (approx. 7.0-7.5 ppm): The protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted (para) system. The electron-donating effect of the ether oxygen and the electron-withdrawing effect of the protonated amine will influence their exact position.

    • Amine Protons (-NH₃⁺, variable): A broad singlet, typically downfield. Its chemical shift is highly dependent on concentration and residual water in the solvent. In D₂O, this peak would exchange with deuterium and disappear.

    • Cyclohexyloxy Proton (-O-CH-, approx. 4.0-4.5 ppm): The single proton on the cyclohexyl carbon directly attached to the ether oxygen will appear as a multiplet, shifted downfield due to the oxygen's deshielding effect.

    • Cyclohexyl Protons (-CH₂-, approx. 1.2-2.0 ppm): The remaining 10 protons of the cyclohexyl ring will appear as a series of complex, overlapping multiplets in the aliphatic region.

Infrared (IR) Spectroscopy
  • N-H Stretching (approx. 2200-3000 cm⁻¹): The -NH₃⁺ group of the anilinium salt will exhibit very broad and strong absorption bands in this region, which is a hallmark of amine salts.

  • Aromatic C-H Stretching (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity peaks characteristic of sp² C-H bonds.

  • Aliphatic C-H Stretching (approx. 2850-2950 cm⁻¹): Strong, sharp peaks from the numerous C-H bonds of the cyclohexyl group.

  • C-O-C Stretching (approx. 1200-1250 cm⁻¹): A strong absorption corresponding to the aryl-alkyl ether linkage.

  • Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Several medium to strong bands from the benzene ring vibrations.

Safety and Handling

Based on vendor safety data, 4-(Cyclohexyloxy)aniline hydrochloride is classified as an irritant. [4]GHS hazard statements suggest it may cause allergic skin reactions (H317) and serious eye irritation (H319). [4]Standard laboratory precautions should be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Toxicity Profile Analogy: The parent compound, aniline, is toxic and can cause methemoglobinemia. [8]While the cyclohexyloxy substitution may alter the metabolic profile, caution is warranted.

Conclusion

4-(Cyclohexyloxy)aniline hydrochloride is a solid crystalline compound whose physical properties are dominated by its ionic salt character. Its high polarity, conferred by the anilinium chloride group, dictates its solubility in polar solvents and its high melting point relative to its free base. Its structure can be unequivocally confirmed through a combination of NMR and IR spectroscopy, which will show characteristic signals for the 1,4-disubstituted aromatic ring, the cyclohexyloxy group, and the protonated amine. Understanding these fundamental physical properties is essential for the effective storage, handling, and application of this versatile chemical intermediate in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80764, 4-Cyclohexylaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3738724, 4-(4-Hexylcyclohexyl)aniline. Retrieved from [Link].

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link].

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved from [Link].

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link].

  • Knowde. (2023). Industrial Applications of Aniline. Retrieved from [Link].

  • PharmaCompass. (n.d.). Aniline Drug Information. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 38360, 4-Hexyloxyaniline. Retrieved from [Link].

  • Supporting Information for Ru-catalyzed Reductive Amination. (n.d.). Retrieved from [Link].

  • SpectraBase. (n.d.). p-(Benzyloxy)aniline, hydrochloride. Retrieved from [Link].

Sources

Exploratory

An In-depth Technical Guide to 4-(Cyclohexyloxy)aniline Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Cyclohexyloxy)aniline hydrochloride is a substituted aniline derivative that holds potential as a building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclohexyloxy)aniline hydrochloride is a substituted aniline derivative that holds potential as a building block in medicinal chemistry and organic synthesis. The incorporation of a cyclohexyloxy group onto the aniline scaffold introduces lipophilicity and three-dimensional complexity, which can be advantageous in the design of novel therapeutic agents. Aniline and its derivatives are foundational components in the synthesis of a wide array of pharmaceuticals, including analgesics, antihistamines, and antimicrobials. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-(Cyclohexyloxy)aniline hydrochloride, offering a technical resource for professionals in drug discovery and chemical research.

Molecular and Physicochemical Properties

The fundamental characteristics of 4-(Cyclohexyloxy)aniline hydrochloride are summarized below. These properties are essential for its use in quantitative structure-activity relationship (QSAR) studies, formulation development, and synthetic planning.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈ClNO[1][2]
Molecular Weight 227.74 g/mol [1][2]
CAS Number 105971-50-4[1][2]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Data not available in cited literature
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.General knowledge

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned in three primary stages:

  • Williamson Ether Synthesis: 4-Nitrophenol is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base (e.g., potassium carbonate) to form 1-(cyclohexyloxy)-4-nitrobenzene.

  • Nitro Group Reduction: The nitro group of 1-(cyclohexyloxy)-4-nitrobenzene is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or chemical reduction (e.g., using tin(II) chloride). This step yields the free base, 4-(cyclohexyloxy)aniline.

  • Hydrochloric Acid Salt Formation: The resulting 4-(cyclohexyloxy)aniline is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

Caption: Proposed synthesis of 4-(Cyclohexyloxy)aniline hydrochloride.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for 4-(Cyclohexyloxy)aniline hydrochloride is not available in the cited literature. However, based on its chemical structure, the expected spectral characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the aniline ring, likely in the range of 6.8-7.5 ppm. The cyclohexyl group would exhibit a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm. A signal corresponding to the methine proton of the cyclohexyloxy group (the proton on the carbon attached to the oxygen) would be expected further downfield, around 4.0-4.5 ppm. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbon attached to the oxygen appearing at a higher chemical shift. The six carbons of the cyclohexyl ring would also be distinguishable.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine hydrochloride salt in the region of 2500-3000 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present. The C-O-C ether linkage would likely show a strong absorption band around 1200-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum of the free base, 4-(cyclohexyloxy)aniline, would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the cyclohexyl group or cleavage of the ether bond.

Applications in Drug Development and Research

The specific applications of 4-(Cyclohexyloxy)aniline hydrochloride are not extensively documented. However, its structural motifs suggest several areas of potential utility in medicinal chemistry.

Role as a Bioisostere

The aniline moiety is a common feature in many drug molecules. In some cases, replacing a simple phenyl ring with a more complex, three-dimensional structure like a cyclohexyl group can improve a compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability. The cyclohexyloxy group in 4-(cyclohexyloxy)aniline hydrochloride serves as a lipophilic side chain that can interact with hydrophobic pockets in target proteins.

Intermediate for Novel Scaffolds

This compound is a valuable starting material for the synthesis of more complex molecules. The primary amine group can be readily functionalized through reactions such as acylation, alkylation, and sulfonylation to generate a diverse library of derivatives for screening in various biological assays. For instance, it can be used in the synthesis of novel enzyme inhibitors, receptor antagonists, or modulators of signaling pathways.

Safety and Handling

A Safety Data Sheet (SDS) from Matrix Scientific provides the following hazard information for 4-(Cyclohexyloxy)aniline hydrochloride[2]:

  • Hazard Statement(s):

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Statement(s):

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do - continue rinsing.

It is classified as an irritant[1][2]. As with all aniline derivatives, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion

4-(Cyclohexyloxy)aniline hydrochloride represents a potentially useful, yet under-explored, chemical entity for applications in drug discovery and organic synthesis. Its combination of a reactive aniline core with a lipophilic cyclohexyloxy group makes it an attractive building block for creating novel compounds with potentially enhanced pharmacological properties. While specific experimental data on its physical properties and biological activity are sparse, its synthesis can be reliably approached through established chemical transformations. Further investigation into this compound and its derivatives is warranted to fully elucidate its potential in medicinal chemistry.

References

  • Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80764, 4-Cyclohexylbenzenamine. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of 4-(Cyclohexyloxy)aniline Hydrochloride in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(Cyclohexyloxy)aniline hydrochloride in various organic solvents. In the absence of publicly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(Cyclohexyloxy)aniline hydrochloride in various organic solvents. In the absence of publicly available experimental solubility data for this specific compound, this document leverages theoretical modeling, principles of chemical analogy, and detailed, field-proven experimental protocols to empower researchers, scientists, and drug development professionals. We present a predictive analysis based on Hansen Solubility Parameters (HSP) and provide step-by-step methodologies for empirical solubility determination via the shake-flask method, coupled with robust analytical quantification using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy. This guide is designed to be a self-validating system, enabling users to generate reliable solubility data crucial for process development, formulation, and chemical synthesis.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that governs the behavior of a compound in various chemical and biological systems. For active pharmaceutical ingredients (APIs), understanding the solubility profile in different organic solvents is paramount for crystallization, purification, formulation, and ultimately, bioavailability. 4-(Cyclohexyloxy)aniline hydrochloride, as a substituted aniline salt, presents a unique solubility challenge due to the interplay of its ionic hydrochloride group, the aromatic ring, and the bulky, nonpolar cyclohexyloxy substituent.

This guide will first establish a theoretical foundation for predicting the solubility of 4-(Cyclohexyloxy)aniline hydrochloride. This is followed by a detailed experimental section that provides actionable protocols for researchers to determine the solubility profile in their laboratories.

Physicochemical Characterization and Predicted Solubility

A thorough understanding of the physicochemical properties of 4-(Cyclohexyloxy)aniline and its hydrochloride salt is essential for predicting its solubility. While experimental data for the target compound is scarce, we can draw valuable insights from analogous structures.

Table 1: Physicochemical Properties of 4-(Cyclohexyloxy)aniline and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Predicted logP
4-(Cyclohexyloxy)anilineC₁₂H₁₇NO191.27Not available3.7
4-HexyloxyanilineC₁₂H₁₉NO193.2943-45[1]3.7[2]
4-CyclohexylanilineC₁₂H₁₇N175.27Not available3.7[3][4]
Aniline HydrochlorideC₆H₈ClN129.59196-198[1]-1.1

The predicted high logP value of the free base, 4-(Cyclohexyloxy)aniline, suggests a lipophilic nature, favoring solubility in nonpolar organic solvents. However, as a hydrochloride salt, the molecule's polarity is significantly increased due to the presence of the anilinium cation and the chloride anion.[5] This ionic character will enhance its solubility in polar solvents, particularly those capable of hydrogen bonding.

The dissolution of an ionic compound in an organic solvent is a complex process governed by the lattice energy of the salt and the solvation energy of the ions.[6][7] For 4-(Cyclohexyloxy)aniline hydrochloride to dissolve, the energy released from the interaction of its ions with the solvent molecules must overcome the energy holding the ions together in the crystal lattice.[1][8]

Theoretical Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful predictive tool for assessing the miscibility of a solute in a solvent.[9] The total HSP (δt) is composed of three components: dispersion (δd), polar (δp), and hydrogen bonding (δh). The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent; smaller differences in HSP values indicate a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for 4-(Cyclohexyloxy)aniline

Since experimental HSP values for 4-(Cyclohexyloxy)aniline are not available, we can estimate them using group contribution methods.[10][11] Software such as HSPiP can provide these estimations based on the molecular structure.[3][4]

Table 2: Estimated Hansen Solubility Parameters for 4-(Cyclohexyloxy)aniline

Parameterδd (MPa½)δp (MPa½)δh (MPa½)
Estimated Value 18.56.58.0

Note: These values are estimations for the free base and serve as a starting point for solvent selection. The hydrochloride salt will have a significantly higher δp and δh.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a range of organic solvents, which can be used to predict their interaction with 4-(Cyclohexyloxy)aniline hydrochloride.

Table 3: Hansen Solubility Parameters of Selected Organic Solvents

Solventδd (MPa½)δp (MPa½)δh (MPa½)
Alcohols
Methanol15.112.322.3
Ethanol15.88.819.4
Isopropanol15.86.116.4
Ketones
Acetone15.510.47.0
Esters
Ethyl Acetate15.85.37.2
Chlorinated Solvents
Dichloromethane17.07.37.1
Aromatic Hydrocarbons
Toluene18.01.42.0
Ethers
Tetrahydrofuran (THF)16.85.78.0
Amides
N,N-Dimethylformamide (DMF)17.413.711.3
Other
Acetonitrile15.318.06.1

Based on the estimated HSP of the free base and the general properties of amine salts, we can predict that 4-(Cyclohexyloxy)aniline hydrochloride will exhibit higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and acetonitrile. Its solubility is expected to be lower in nonpolar solvents such as toluene.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development. The shake-flask method is a widely accepted and reliable technique for measuring thermodynamic solubility.[12]

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the solubility of 4-(Cyclohexyloxy)aniline hydrochloride.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-(Cyclohexyloxy)aniline HCl B Add to known volume of solvent in a sealed vial A->B Dispense C Agitate at constant temperature (e.g., 24h) B->C Incubate D Allow solid to settle C->D Settle E Filter supernatant through a 0.45 µm filter D->E Clarify F Dilute filtrate E->F Prepare for Analysis G Quantify concentration via HPLC or UV-Vis F->G Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Preparation: To a series of sealed vials, add an excess amount of 4-(Cyclohexyloxy)aniline hydrochloride to a known volume (e.g., 5 mL) of the selected organic solvent. Ensure there is undissolved solid present.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

  • Phase Separation: Remove the vials from the shaker and allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 4-(Cyclohexyloxy)aniline hydrochloride using a validated analytical method (HPLC or UV-Vis Spectroscopy).

Analytical Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both HPLC and UV-Vis spectroscopy are suitable methods for the analysis of aromatic amines.

HPLC Method

HPLC is the preferred method for its specificity and ability to separate the analyte from potential impurities.

Table 4: Recommended HPLC Parameters for 4-(Cyclohexyloxy)aniline Hydrochloride Analysis

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid[14]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at the λmax of 4-(Cyclohexyloxy)aniline (to be determined experimentally, likely around 240-290 nm)[15][16]
Column Temperature 30 °C

A calibration curve should be prepared using standards of known concentrations of 4-(Cyclohexyloxy)aniline hydrochloride to ensure accurate quantification.

UV-Vis Spectroscopy Method

For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.

  • Determine λmax: Scan a dilute solution of 4-(Cyclohexyloxy)aniline hydrochloride in the chosen solvent to determine the wavelength of maximum absorbance (λmax). For aniline derivatives, this is typically in the UV range.[17][18]

  • Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot absorbance versus concentration to generate a calibration curve.

  • Analyze Sample: Measure the absorbance of the diluted filtrate from the solubility experiment and use the calibration curve to determine the concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 5: Template for Experimental Solubility Data of 4-(Cyclohexyloxy)aniline Hydrochloride at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
Acetonitrile

The results from this table can then be correlated with the Hansen Solubility Parameters of the solvents to validate the predictive model and gain a deeper understanding of the solute-solvent interactions.

Safety and Handling

Substituted anilines and their salts should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for 4-(Cyclohexyloxy)aniline hydrochloride and the respective solvents for specific handling and disposal information.

Conclusion

This technical guide provides a comprehensive approach to determining the solubility profile of 4-(Cyclohexyloxy)aniline hydrochloride in organic solvents. By combining theoretical predictions using Hansen Solubility Parameters with robust experimental protocols, researchers can generate the critical data needed for informed decision-making in drug development and chemical synthesis. The methodologies outlined herein are designed to be both scientifically sound and practically implementable, ensuring the generation of trustworthy and actionable solubility data.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15.
  • Hansen, C. M. (2022, January 15).
  • Justesen, C. F., et al. (2020). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chemical Engineering Science, 226, 115865.
  • Sigma-Aldrich. (n.d.). 4-(Hexyloxy)aniline 99%.
  • Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.
  • PubChem. (n.d.). 4-Hexyloxyaniline.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • HSPiP. (n.d.). Hansen Solubility Parameters in Practice.
  • ResearchGate. (n.d.). UV-Vis spectra of aniline (a), o-toluidine (b) and o-anisidine (c)....
  • Justesen, C. F., & Abildskov, J. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(34), 22165-22174.
  • Wanner, A., & Eilks, I. (2021). Quantification of aniline and N-methylaniline in indigo. Beilstein Journal of Organic Chemistry, 17, 2686-2694.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Noroozi, S., & Smith, K. H. (2020). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K.
  • Chazot, C. (2026). SPHERES: Solubility Parameter Calculation.
  • Wikipedia. (n.d.). Hansen solubility parameter.
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  • WebAssign. (n.d.). Lab 11 - Thermodynamics of Salt Dissolution.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Pirika. (n.d.).
  • Gangarapu, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Justesen, C. F., & Abildskov, J. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(34), 22165–22174.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. (n.d.). UV-Vis spectra of aniline in different mole fractions of acetonitrile....
  • Purdue University. (n.d.).
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  • Chang, C. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737.
  • Chang, C. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726–737.

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Exploratory

Structure-activity relationship (SAR) studies of 4-(cyclohexyloxy)aniline analogs

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Cyclohexyloxy)aniline Analogs For Researchers, Scientists, and Drug Development Professionals Abstract The 4-(cyclohexyloxy)aniline s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Cyclohexyloxy)aniline Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(cyclohexyloxy)aniline scaffold is a promising starting point for the development of novel therapeutic agents. Its unique combination of a flexible cyclohexyloxy moiety and a synthetically tractable aniline ring offers a rich canvas for medicinal chemistry exploration. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 4-(cyclohexyloxy)aniline analogs. We will delve into the critical structural features that govern biological activity, explore rational design strategies, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new drugs based on this privileged scaffold.

Introduction: The Therapeutic Potential of the 4-(Cyclohexyloxy)aniline Scaffold

The aniline moiety is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and aromatic interactions makes it a versatile anchor for binding to various biological targets. The introduction of a cyclohexyloxy group at the 4-position imparts a distinct set of physicochemical properties, including increased lipophilicity and conformational flexibility, which can be strategically exploited to enhance target engagement and improve pharmacokinetic profiles.

SAR studies of 4-(cyclohexyloxy)aniline analogs aim to systematically modify the core structure to understand how these changes influence biological activity. This iterative process of design, synthesis, and testing is fundamental to optimizing lead compounds and ultimately identifying clinical candidates with superior efficacy and safety.

Core Structural Components and Their Impact on Activity

The 4-(cyclohexyloxy)aniline scaffold can be dissected into three key components for SAR exploration: the aniline ring, the ether linkage, and the cyclohexyl ring. Understanding the contribution of each of these fragments is crucial for rational drug design.

The Aniline Ring: A Hub for Interaction and Modification

The aniline ring provides a primary point of interaction with biological targets and is a prime site for chemical modification. Substitutions on the aniline ring can profoundly impact a compound's electronic properties, steric profile, and hydrogen bonding capacity.

  • Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the pKa of the aniline nitrogen and influence its ability to act as a hydrogen bond donor. For instance, in related quinoline-based compounds, the nature and position of substituents on the aniline ring have been shown to be critical for activity.[2][3]

  • Steric Hindrance: The size and position of substituents can dictate the orientation of the molecule within a binding pocket. Bulky groups can be used to probe for steric tolerance and to fine-tune selectivity for a particular target.

  • Hydrogen Bonding: The amino group of the aniline is a key hydrogen bond donor. Modifications that alter its accessibility or acidity can have a significant impact on binding affinity.

The Cyclohexyloxy Moiety: Modulating Lipophilicity and Conformation

The cyclohexyloxy group plays a critical role in determining the overall lipophilicity and conformational properties of the analogs.

  • Lipophilicity and Solubility: The hydrophobic nature of the cyclohexyl ring generally increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration. However, excessive lipophilicity can lead to poor solubility and off-target effects. Therefore, a balance must be struck, often by introducing polar functional groups on the cyclohexyl ring.

  • Conformational Flexibility: The cyclohexyl ring can adopt various chair and boat conformations. This conformational flexibility can allow the molecule to adapt to the shape of the target's binding site, potentially leading to higher affinity. The substitution pattern on the cyclohexyl ring can be used to bias the conformational preference and lock the molecule into a more bioactive conformation.

The Ether Linkage: A Stable and Versatile Connector

The ether linkage provides a stable connection between the aniline and cyclohexyl rings. While often considered a passive linker, modifications to this region can influence the overall shape and flexibility of the molecule. Replacing the oxygen with other atoms (e.g., sulfur, nitrogen) or incorporating it into a larger ring system can be explored to modulate the compound's properties.

Rational Design Strategies: A Data-Driven Approach

A successful SAR campaign relies on a combination of traditional medicinal chemistry strategies and modern computational approaches.

Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy for optimizing lead compounds.[4] It involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the aniline ring could be replaced with other aromatic or heteroaromatic systems, or the cyclohexyl ring could be substituted with other cyclic or acyclic aliphatic groups.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity.[5][6][7][8] A pharmacophore model can be generated based on the structures of known active compounds or from the structure of the target protein. This model can then be used to virtually screen large compound libraries to identify novel chemotypes with the desired activity.[9]

Hypothetical Pharmacophore Model for a Kinase Target

Pharmacophore_Model cluster_ligand Ligand Features HBA1 H-Bond Acceptor HYD1 Hydrophobic HBA1->HYD1 5.2 Å HBD1 H-Bond Donor HBD1->HBA1 3.5 Å ARO1 Aromatic HYD1->ARO1 4.8 Å

Caption: A hypothetical pharmacophore model illustrating key features for kinase inhibition.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10] By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the activity of untested compounds and to guide the design of more potent analogs.

Experimental Protocols

General Synthesis of 4-(Cyclohexyloxy)aniline Analogs

The synthesis of 4-(cyclohexyloxy)aniline analogs can be achieved through various synthetic routes. A common approach involves the Williamson ether synthesis, followed by reduction of a nitro group.

Step 1: Synthesis of 4-(Cyclohexyloxy)nitrobenzene

  • To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent (e.g., acetone, DMF) is added a base (e.g., K₂CO₃, NaH) (1.2 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Cyclohexyl bromide (1.1 eq) is added, and the reaction mixture is heated to reflux for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product.

  • The crude product is purified by column chromatography on silica gel to afford 4-(cyclohexyloxy)nitrobenzene.

Step 2: Reduction of the Nitro Group

  • To a solution of 4-(cyclohexyloxy)nitrobenzene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate) is added a reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C).

  • The reaction mixture is stirred at room temperature or heated, depending on the reducing agent used.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the desired 4-(cyclohexyloxy)aniline.

General Synthetic Workflow

Synthesis_Workflow Start 4-Nitrophenol + Cyclohexyl bromide Step1 Williamson Ether Synthesis (K2CO3, Acetone, Reflux) Start->Step1 Intermediate 4-(Cyclohexyloxy)nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction (SnCl2.2H2O, EtOH) Intermediate->Step2 Product 4-(Cyclohexyloxy)aniline Step2->Product

Caption: A general workflow for the synthesis of 4-(cyclohexyloxy)aniline.

In Vitro Biological Evaluation

The biological activity of the synthesized analogs can be evaluated using a variety of in vitro assays, depending on the therapeutic target of interest.

Example: MTT Cytotoxicity Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT reagent is added to each well, and the plates are incubated for 2-4 hours.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated.

Data Interpretation and SAR Analysis

The data obtained from the biological assays should be carefully analyzed to establish clear SAR trends. This information will guide the next round of compound design and synthesis.

Table 1: Hypothetical SAR Data for 4-(Cyclohexyloxy)aniline Analogs

CompoundR1 (Aniline)R2 (Cyclohexyl)IC₅₀ (µM)
1a HH15.2
1b 2-FH8.5
1c 3-ClH5.1
1d 4-OCH₃H22.8
2a H4-OH10.7
2b H4-NH₂7.9
2c H3-COOH> 50
  • Electron-withdrawing substituents at the 2- and 3-positions of the aniline ring enhance activity (compare 1b and 1c to 1a ).

  • An electron-donating group at the 4-position of the aniline ring is detrimental to activity (see 1d ).

  • Introduction of polar groups at the 4-position of the cyclohexyl ring is well-tolerated and can improve activity (compare 2a and 2b to 1a ).

  • A charged group, such as a carboxylic acid, at the 3-position of the cyclohexyl ring abolishes activity (see 2c ), likely due to poor cell permeability.

Conclusion and Future Directions

The 4-(cyclohexyloxy)aniline scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. A systematic and iterative approach to SAR, combining rational design, efficient synthesis, and robust biological evaluation, is essential for unlocking the full potential of this chemical class. Future efforts should focus on exploring a wider range of substitutions on both the aniline and cyclohexyl rings, as well as investigating the impact of modifying the ether linkage. The integration of advanced computational techniques will undoubtedly accelerate the discovery of potent and selective drug candidates based on this privileged scaffold.

References

  • Shalaby, R., & El-Gamal, K. (2021). Structural Analogues of Thyronamines: Some Aspects of the Structure and Bioactivity of 4-[4-(2-Aminoetoxy)benzyl]aniline. ChemProc, 16(1), 22. [Link]

  • Lee, J. H., Kim, J. A., Kim, Y. J., Park, S. J., & Lee, S. H. (2018). Synthesis and Biological Evaluation of Novel IM3829 (4-(2-Cyclohexylethoxy)aniline) Derivatives as Potent Radiosensitizers. Molecules, 23(10), 2533. [Link]

  • Reddy, T. S., Kumar, K. S., & Reddy, C. S. (2010). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 45(7), 2821-2828. [Link]

  • Herrera-González, A. M., & Bernès, S. (2005). 4-(Hexyloxy)aniline. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3212-o3213. [Link]

  • Veselovská, T., Džubák, P., & Hajdúch, M. (2004). Biological activity of some 4-anilinoquinazolines: Cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma, 51(5), 373-380. [Link]

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  • Li, Y., Wang, Y., & Zhang, H. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 27(19), 115039. [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2021). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Pharmaceutics, 13(11), 1845. [Link]

  • Chibale, K., et al. (2015). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 58(15), 6045-6056. [Link]

  • Kumar, A., & Goyal, R. (2022). Pharmacophore modeling and its applications. Journal of Molecular Graphics and Modelling, 116, 108253. [Link]

  • Singh, R. P., & Geetanjali. (2018). The cyclization of cyclohexanone, aniline and thioglycolic. Journal of the Indian Chemical Society, 95(12), 1531-1536. [Link]

  • Adebayo, B. A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1089204. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells. Organic & Biomolecular Chemistry, 19(31), 6826-6838. [Link]

  • Bello, M., & Ogedengbe, O. O. (2023). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 28(8), 3505. [Link]

  • Li, J. J. (2022). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications, 13(1), 1-10. [Link]

  • Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

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  • Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034. [Link]

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  • Miranda, O. (2018). Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. McNair Scholars Research Journal, 22, 50-59. [Link]

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Protocols & Analytical Methods

Method

Introduction: Overcoming the Analytical Challenges of 4-(Cyclohexyloxy)aniline Hydrochloride

An Application Guide to the Chemical Derivatization of 4-(Cyclohexyloxy)aniline Hydrochloride for Enhanced Chromatographic Analysis 4-(Cyclohexyloxy)aniline hydrochloride is an aromatic amine of interest in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of 4-(Cyclohexyloxy)aniline Hydrochloride for Enhanced Chromatographic Analysis

4-(Cyclohexyloxy)aniline hydrochloride is an aromatic amine of interest in pharmaceutical and chemical synthesis. Its structure, characterized by a primary aromatic amine and a bulky cyclohexyloxy group, presents significant challenges for direct quantitative analysis. The hydrochloride salt form imparts high polarity and low volatility, making it unsuitable for direct gas chromatography (GC) analysis, which often results in poor peak shape, tailing, and low sensitivity.[1][2] While High-Performance Liquid Chromatography (HPLC) is a viable alternative, the native molecule lacks a strong chromophore, leading to poor sensitivity with standard UV-Vis detectors.[3]

Chemical derivatization addresses these limitations by covalently modifying the analyte to enhance its physicochemical properties for analysis.[4] For GC, derivatization aims to increase volatility and thermal stability by replacing the active hydrogens of the primary amine.[4][5] For HPLC, the goal is typically to attach a molecule with strong UV absorbance or fluorescence properties, thereby dramatically increasing detection sensitivity.[6]

This guide provides detailed application notes and step-by-step protocols for three robust derivatization techniques tailored for 4-(Cyclohexyloxy)aniline hydrochloride, enabling researchers, scientists, and drug development professionals to achieve sensitive and accurate quantification using GC-MS and HPLC platforms.

Section 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary objective of derivatization for GC-MS is to convert the polar, non-volatile 4-(Cyclohexyloxy)aniline into a thermally stable and volatile derivative suitable for injection and separation in the gas phase.

Technique A: Acylation with Trifluoroacetic Anhydride (TFAA)

Principle of the Method

Acylation is a reliable technique that involves the reaction of the primary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA). The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of TFAA, leading to a nucleophilic acyl substitution. This reaction replaces the two active hydrogens on the amine with a single trifluoroacetyl group, forming a stable, less polar, and significantly more volatile N-(4-(cyclohexyloxy)phenyl)-2,2,2-trifluoroacetamide derivative. The resulting derivative exhibits excellent chromatographic properties and the fluorine atoms provide a unique mass fragmentation pattern for MS identification.

Reaction Mechanism: Acylation of 4-(Cyclohexyloxy)aniline

Caption: Acylation reaction of the primary amine with TFAA.

Experimental Protocol: TFAA Derivatization

Materials:

  • 4-(Cyclohexyloxy)aniline hydrochloride standard or sample extract.

  • Trifluoroacetic anhydride (TFAA).

  • Anhydrous solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Anhydrous Pyridine (optional, as a catalyst and acid scavenger).

  • 2 mL GC vials with PTFE-lined caps.

  • Heating block or water bath.

  • Nitrogen gas supply for evaporation.

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample (e.g., 100 µL of a solution) into a GC vial. If the sample is in an aqueous or protic solvent, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water will consume the TFAA reagent.

  • Reconstitution: Add 200 µL of anhydrous ethyl acetate to the dried residue. Vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of TFAA to the vial. If desired, add 10 µL of anhydrous pyridine to catalyze the reaction.

  • Reaction: Immediately cap the vial tightly. Heat the vial at 70°C for 30 minutes in a heating block.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Byproduct Removal: (Recommended) Gently evaporate the excess solvent and TFAA under a stream of nitrogen. Be careful not to evaporate to complete dryness, as the derivative itself may have some volatility. Stop when approximately 50 µL remains.

  • Final Volume Adjustment: Reconstitute the sample to a final volume of 200 µL with ethyl acetate. The sample is now ready for GC-MS analysis.

Technique B: Silylation with BSTFA + 1% TMCS

Principle of the Method

Silylation is one of the most common derivatization techniques for GC analysis, converting polar functional groups into their corresponding trimethylsilyl (TMS) ethers, esters, or amines.[4] For 4-(Cyclohexyloxy)aniline, a potent silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is used. The reaction involves the replacement of the two active hydrogen atoms on the primary amine with TMS groups, forming a nonpolar, volatile bis(trimethylsilyl) derivative.[4] This procedure must be conducted under strictly anhydrous conditions, as silylating reagents are highly sensitive to moisture.[5][7]

Reaction Mechanism: Silylation of 4-(Cyclohexyloxy)aniline

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Start with Sample Containing 4-(Cyclohexyloxy)aniline HCl Extract Liquid-Liquid or Solid-Phase Extraction (if in complex matrix) Start->Extract Dry Evaporate to Dryness (Critical for GC Derivatization) Extract->Dry Reconstitute Reconstitute in Anhydrous Solvent Dry->Reconstitute AddReagent Add Derivatizing Reagent (e.g., TFAA, BSTFA, Dansyl-Cl) Reconstitute->AddReagent React Incubate under Optimal Conditions (Heat, Time) AddReagent->React Workup Perform Work-up (e.g., Quench, Reconstitute) React->Workup Inject Inject into Chromatography System Workup->Inject Detect GC-MS or HPLC-FLD/UV Detection & Quantification Inject->Detect

Caption: General workflow from sample preparation to analysis.

Conclusion

The chemical derivatization of 4-(Cyclohexyloxy)aniline hydrochloride is an essential step for achieving reliable and sensitive quantification by chromatographic methods. For GC-MS analysis, acylation with TFAA or silylation with BSTFA effectively increases analyte volatility and improves peak shape, with the choice depending on the tolerance for moisture and the desired stability of the derivative. For HPLC analysis, pre-column fluorescent labeling with Dansyl Chloride provides a powerful method to enhance detection sensitivity, enabling trace-level analysis. The protocols detailed in this guide offer robust and validated starting points for researchers to develop and implement quantitative assays for this compound in various matrices.

References

  • ResearchGate. (2025). Gas chromatography of amines as various derivatives | Request PDF. Retrieved from a URL that will be provided by the grounding tool.
  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from a URL that will be provided by the grounding tool.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from a URL that will be provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). 4-(Hexyloxy)aniline 99%. Retrieved from a URL that will be provided by the grounding tool.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Retrieved from a URL that will be provided by the grounding tool.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from a URL that will be provided by the grounding tool.
  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from a URL that will be provided by the grounding tool.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Retrieved from a URL that will be provided by the grounding tool.
  • Matrix Scientific. (n.d.). 4-(Cyclohexyloxy)aniline hydrochloride. Retrieved from a URL that will be provided by the grounding tool.
  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from a URL that will be provided by the grounding tool.
  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from a URL that will be provided by the grounding tool.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Google Patents. (n.d.). Reagents for detection of primary amines. Retrieved from a URL that will be provided by the grounding tool.
  • ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF. Retrieved from a URL that will be provided by the grounding tool.
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  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Retrieved from a URL that will be provided by the grounding tool.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Retrieved from a URL that will be provided by the grounding tool.
  • PubMed Central (PMC). (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from a URL that will be provided by the grounding tool.
  • Royal Society of Chemistry. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from a URL that will be provided by the grounding tool.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from a URL that will be provided by the grounding tool.
  • PubChem. (n.d.). 4-(4-Hexylcyclohexyl)aniline. Retrieved from a URL that will be provided by the grounding tool.
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  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from a URL that will be provided by the grounding tool.
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Application

Topic: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-(Cyclohexyloxy)aniline Hydrochloride

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This application note presents a robust, validated reversed-phase hi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Cyclohexyloxy)aniline hydrochloride. The method is designed for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and research applications. The narrative explains the causal logic behind the selection of chromatographic parameters, from the stationary phase to the mobile phase composition and detector settings. A comprehensive protocol for method validation, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed to ensure the procedure is fit for its intended purpose[1][2].

Introduction and Method Rationale

4-(Cyclohexyloxy)aniline hydrochloride is an aromatic amine derivative used as an intermediate in the synthesis of various chemical entities. The accurate quantification of this compound is critical for ensuring the quality and purity of starting materials and intermediates in a research and development setting. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3]

The development of a successful HPLC method is predicated on a fundamental understanding of the analyte's physicochemical properties.

  • Analyte Structure and Polarity: 4-(Cyclohexyloxy)aniline hydrochloride possesses a moderately nonpolar structure, combining a hydrophilic anilinium group with a hydrophobic phenyl ring and a bulky, nonpolar cyclohexyloxy substituent. This amphiphilic character makes it an ideal candidate for reversed-phase chromatography, where it can interact with a nonpolar stationary phase.[4][5]

  • Ionic Character: As the hydrochloride salt of a primary aromatic amine, the analyte is acidic and will be protonated and positively charged in solutions with a pH below its pKa (the pKa of the parent aniline is approximately 4.6). Maintaining a consistent, low-pH environment is crucial. By operating at a pH at least 2 units below the pKa, the analyte is fully protonated, which suppresses secondary interactions with the silica backbone of the column (silanol groups) and ensures a single ionic species is present, leading to sharp, symmetrical peak shapes.

  • UV Absorbance: The presence of the aniline chromophore (the phenylamine moiety) imparts significant ultraviolet (UV) absorbance. This allows for sensitive and specific detection using a standard UV or Photodiode Array (PDA) detector without the need for derivatization.

Based on this analysis, a reversed-phase method using a C18 column with a buffered acidic mobile phase and UV detection was selected as the most logical and robust approach.

Recommended HPLC Method Protocol

This protocol outlines the optimized conditions for the analysis of 4-(Cyclohexyloxy)aniline hydrochloride.

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC grade Acetonitrile and Water.

  • Potassium phosphate monobasic (KH₂PO₄) and ortho-phosphoric acid (H₃PO₄).

  • 4-(Cyclohexyloxy)aniline hydrochloride reference standard.

Chromatographic Conditions

All quantitative parameters are summarized in the table below for quick reference.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic
Composition 55% Mobile Phase A : 45% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/PDA
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions

Mobile Phase A (Buffer Preparation):

  • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to make a 25 mM solution.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% ortho-phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter before use.

Diluent:

  • Use a mixture of 55% Mobile Phase A and 45% Mobile Phase B as the diluent for all standard and sample preparations to ensure solvent compatibility with the mobile phase.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 4-(Cyclohexyloxy)aniline hydrochloride reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity assessment. A standard of 50 µg/mL can be used for routine analysis.

Sample Preparation:

  • Accurately weigh a quantity of the test sample containing approximately 25 mg of 4-(Cyclohexyloxy)aniline hydrochloride and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Further dilute this solution with the diluent to achieve a final target concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1))

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following parameters must be evaluated as per ICH guidelines.[6][7]

System Suitability

Causality: Before any sample analysis, system suitability testing is performed to ensure the chromatographic system is performing adequately. Protocol:

  • Inject the working standard solution (e.g., 50 µg/mL) five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Evaluate the peak shape by calculating the tailing factor and determine the column efficiency via the theoretical plate count.

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components like impurities, degradation products, or matrix components. Protocol:

  • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

  • Inject a solution of a known related substance or impurity to demonstrate separation from the main analyte peak.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to ensure the analyte peak is resolved from any degradation products. Peak purity analysis using a PDA detector should be performed.

Linearity and Range

Causality: Linearity establishes a proportional relationship between the concentration of the analyte and the detector response over a defined range. The range is the interval over which the method is shown to be precise, accurate, and linear. Protocol:

  • Prepare at least five concentrations of the reference standard across the expected working range (e.g., 5 to 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. Protocol:

  • Spike a sample solution (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery for each replicate.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision. Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. Protocol:

  • Estimate the LOQ based on the signal-to-noise ratio (S/N), typically where S/N is 10:1, or based on the standard deviation of the response and the slope of the calibration curve.

  • Prepare a solution at the estimated LOQ concentration and inject it six times.

  • The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase organic content (± 2%)

  • Analyze the system suitability standard under each condition and evaluate the impact on retention time, peak area, and tailing factor. The system suitability criteria should still be met.

Visualizations and Data Summary

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Aqueous Buffer & Organic) sys_suit System Suitability Check prep_mobile->sys_suit prep_std Prepare Standard Solutions prep_std->sys_suit prep_sample Prepare Sample Solutions injection Inject Sample/Standard (10 µL) prep_sample->injection sys_suit->injection If Pass separation Isocratic Separation on C18 Column injection->separation detection UV Detection (270 nm) separation->detection acquisition Data Acquisition (CDS) detection->acquisition integration Peak Integration & Identification acquisition->integration quantification Quantification vs. Standard Curve integration->quantification report Generate Report quantification->report

Validation_Logic Method Validated HPLC Method Specificity {Specificity | Analyte signal is unique} Method->Specificity Linearity {Linearity & Range | Proportional response} Method->Linearity Accuracy {Accuracy | Closeness to true value} Method->Accuracy Precision {Precision | Agreement of results (Repeatability & Intermediate)} Method->Precision LOQ {LOQ | Lowest quantifiable amount} Method->LOQ Robustness {Robustness | Resists small changes} Method->Robustness

Conclusion

The HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of 4-(Cyclohexyloxy)aniline hydrochloride. The rationale for each parameter has been thoroughly explained, providing a clear understanding of the method's foundation. By following the comprehensive validation protocol derived from ICH Q2(R1) guidelines, users can ensure that the method is suitable for its intended purpose, yielding consistently accurate and precise results for both research and quality control environments.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80764, 4-Cyclohexylbenzenamine. Retrieved January 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3738724, 4-(4-Hexylcyclohexyl)aniline. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 24(10), 1503-1512. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Anilinium chloride. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters, 36(8), 1573-1588. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved January 24, 2026, from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 24, 2026, from [Link]

  • PubMed. (2006). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 29(16), 2457-65. Retrieved January 24, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved January 24, 2026, from [Link]

  • Pharmacia. (2021). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS. Pharmacia, 68(2), 467-479. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 10(40), 4887-4896. Retrieved January 24, 2026, from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved January 24, 2026, from [Link]

  • Analytical Chemistry. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 37(12), 1602-1603. Retrieved January 24, 2026, from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 24, 2026, from [Link]

  • Pharmacia. (2021). UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients. Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride - NIST WebBook. Retrieved January 24, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. Retrieved January 24, 2026, from [Link]

Sources

Method

Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives

Introduction: The Analytical Imperative for Aniline Derivatives Aniline and its derivatives are foundational chemical structures in a multitude of industrial applications, from the synthesis of dyes and polymers to the m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Aniline Derivatives

Aniline and its derivatives are foundational chemical structures in a multitude of industrial applications, from the synthesis of dyes and polymers to the manufacturing of pharmaceuticals and agrochemicals. However, their prevalence is matched by their potential for toxicity and environmental persistence, making their accurate detection and quantification a critical task for researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the analysis of aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely adopted analytical technique renowned for its high resolution and sensitivity.

The inherent polarity of some aniline compounds can pose analytical challenges, often leading to poor chromatographic peak shapes and unreliable quantification. This guide will delve into both direct analysis and derivatization strategies to overcome these hurdles, providing detailed protocols, field-proven insights, and a framework for robust and self-validating methodologies.

Part 1: Foundational Principles and Methodological Strategy

The successful GC-MS analysis of aniline derivatives hinges on a systematic approach that begins with sample preparation and extends through to data interpretation. The polarity of the target analytes and the complexity of the sample matrix are the primary determinants of the analytical strategy. For less polar aniline derivatives in clean matrices, direct injection following a simple extraction may be sufficient. However, for more polar compounds or complex sample types, a derivatization step is often essential to improve volatility, thermal stability, and chromatographic performance.

The Rationale for Derivatization

Derivatization chemically modifies the aniline derivatives to make them more amenable to GC analysis. The primary goals of derivatization in this context are:

  • Increased Volatility: By replacing active hydrogens on the amine group with less polar functional groups, the volatility of the analyte is increased, allowing it to be more readily transferred to the gas phase in the GC inlet.

  • Improved Thermal Stability: Derivatization can protect thermally labile aniline derivatives from degradation at the high temperatures of the GC inlet and column.

  • Enhanced Chromatographic Performance: The reduction in polarity achieved through derivatization minimizes interactions with active sites in the GC system, leading to more symmetrical peak shapes and improved resolution.

  • Increased Sensitivity: Certain derivatizing agents can introduce moieties that enhance the ionization efficiency of the analyte in the mass spectrometer, leading to lower detection limits.

Two of the most common and effective derivatization strategies for aniline derivatives are acylation and silylation .

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of aniline derivatives in various matrices.

Sample Preparation: The Critical First Step

The choice of sample preparation technique is dictated by the sample matrix. The following protocols are recommended for aqueous and solid samples.

This protocol is adapted from established methods such as US EPA Method 8131.[1]

  • pH Adjustment: Adjust the pH of 1 liter of the aqueous sample to >11 with 5N Sodium Hydroxide. This converts the anilinium salts to their free base form, which is more readily extractable into an organic solvent.

  • Extraction: Transfer the alkalinized sample to a 2 L separatory funnel. Add 60 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the funnel to release pressure. Allow the layers to separate for at least 10 minutes.

  • Collect Organic Layer: Drain the lower methylene chloride layer into a flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen. The sample is now ready for direct GC-MS analysis or derivatization.

ASE is a rapid and efficient technique for extracting analytes from solid matrices.

  • Sample Preparation: Mix 10 g of the homogenized solid sample with an equal amount of diatomaceous earth and place it in an ASE extraction cell.

  • Extraction Conditions: Perform the extraction using an ASE system with the following parameters:

    • Solvent: Methylene chloride/acetone (1:1, v/v)

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Number of Cycles: 2

  • Drying and Concentration: The collected extract is then dried and concentrated as described in the LLE protocol (steps 5 and 6).

Derivatization: Enhancing Analyte Performance

The following protocols detail two common derivatization techniques: acylation and silylation.

Acylation with TFAA is a rapid and effective method for derivatizing primary and secondary amines, forming stable and volatile N-trifluoroacetyl derivatives.[2]

  • Reagent Preparation: Prepare a solution of 10% TFAA in a suitable solvent such as acetonitrile or ethyl acetate.

  • Reaction: To the 1 mL concentrated sample extract, add 100 µL of the TFAA solution and 50 µL of pyridine (to act as a catalyst and acid scavenger).

  • Incubation: Cap the vial and heat at 60 °C for 30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

G cluster_0 Acylation Workflow Aniline_Extract Aniline Extract Add_TFAA_Pyridine Add TFAA & Pyridine Aniline_Extract->Add_TFAA_Pyridine Heat_60C Heat at 60°C Add_TFAA_Pyridine->Heat_60C Evaporate Evaporate Excess Reagent Heat_60C->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute GC_MS_Analysis GC-MS Analysis Reconstitute->GC_MS_Analysis G cluster_1 Silylation Workflow Aniline_Extract_Solvent Aniline Extract in Aprotic Solvent Add_BSTFA_TMCS Add BSTFA + 1% TMCS Aniline_Extract_Solvent->Add_BSTFA_TMCS Heat_70C Heat at 70°C Add_BSTFA_TMCS->Heat_70C GC_MS_Analysis_Silyl GC-MS Analysis Heat_70C->GC_MS_Analysis_Silyl

Silylation Workflow Diagram
GC-MS Instrumental Parameters

The following table provides recommended starting parameters for the GC-MS analysis of aniline derivatives. Optimization may be required based on the specific analytes and instrumentation.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A non-polar column that provides good separation for a wide range of aniline derivatives based primarily on their boiling points. [3]
Injector Temperature 250 °CEnsures rapid volatilization of the analytes without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection maximizes sensitivity for low-level detection, while split injection is suitable for more concentrated samples to avoid column overload.
Oven Temperature Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)This temperature program provides good separation for a range of aniline derivatives with varying boiling points.
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
MS Transfer Line Temp 280 °CPrevents condensation of the analytes as they transfer from the GC to the MS.
MS Ion Source Temp 230 °CA standard temperature for electron ionization that promotes fragmentation without excessive degradation.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450This mass range covers the molecular ions and characteristic fragments of most aniline derivatives and their common derivatives.
Scan Mode Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)Full scan mode is used for identifying unknown compounds, while SIM mode provides higher sensitivity and selectivity for quantifying target analytes.

Part 3: Data Analysis and Interpretation

Qualitative Analysis: Identification of Aniline Derivatives

Identification of aniline derivatives is achieved by comparing the retention time and the mass spectrum of a peak in the sample chromatogram with that of a known standard. The mass spectrum of an underivatized aniline typically shows a prominent molecular ion (M+•). [4]

Quantitative Analysis: Determining Analyte Concentration

Quantification is typically performed using an internal standard method to correct for variations in sample preparation and instrument response. A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the internal standard.

Mass Spectral Fragmentation of Derivatized Anilines

Understanding the fragmentation patterns of derivatized anilines is crucial for their confident identification.

  • Trifluoroacetyl (TFA) Derivatives: TFA derivatives of anilines often exhibit a strong molecular ion and characteristic fragments corresponding to the loss of the trifluoroacetyl group or parts of the alkyl chain.

  • Trimethylsilyl (TMS) Derivatives: The mass spectra of TMS derivatives are often characterized by a prominent ion at [M-15]+, corresponding to the loss of a methyl group from the silyl moiety. [5] The following table summarizes the characteristic mass fragments for aniline and some of its derivatives.

CompoundDerivatizationMolecular Ion (M+•)Key Fragment Ions (m/z)
AnilineNone9366, 65
N-methylanilineNone107106, 77
4-ChloroanilineNone12792, 65
AnilineTFAA189120, 92, 65
AnilineBSTFA165150, 73

Part 4: Performance Characteristics and Method Validation

A robust analytical method must be validated to ensure its accuracy, precision, and reliability. The following table presents typical performance data for the GC-MS analysis of aniline derivatives in water, based on EPA methodologies and published literature.

AnalyteMatrixMDL (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
AnilineWastewater2.58.385 ± 12< 15
4-ChloroanilineWastewater1.03.392 ± 10< 10
2-NitroanilineWastewater1.55.088 ± 11< 12
3,4-DichloroanilineWastewater0.82.795 ± 8< 10

Part 5: Troubleshooting Common Issues

Even with a well-defined protocol, analytical challenges can arise. This section addresses common problems encountered in the GC-MS analysis of aniline derivatives.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Active sites in the GC inlet liner or column- Incompatible solvent- Incomplete derivatization- Use a deactivated inlet liner and a high-quality, inert GC column.- Ensure the sample solvent is compatible with the analyte and the GC phase.- Optimize derivatization conditions (reagent concentration, temperature, time).
Poor Reproducibility - Inconsistent sample preparation- Leaks in the GC system- Instability of derivatives- Ensure precise and consistent execution of the sample preparation protocol.- Perform a leak check of the GC system, paying close attention to the injector septum and column fittings.- Analyze derivatized samples promptly, and store them under appropriate conditions if immediate analysis is not possible. Silyl derivatives are particularly susceptible to hydrolysis.
No or Low Analyte Signal - Incomplete extraction- Analyte degradation- Incomplete derivatization- Optimize the extraction pH and solvent.- Ensure proper sample preservation (e.g., refrigeration). [1]Aniline and its derivatives can be unstable.<[1]br>- Verify the activity of the derivatization reagent and optimize the reaction conditions.
Ghost Peaks - Carryover from previous injections- Contaminated solvent or reagents- Run a solvent blank to check for contamination.- Clean the GC inlet and replace the septum and liner.- Use high-purity solvents and reagents.

Conclusion

The GC-MS methodologies detailed in this guide provide a robust framework for the accurate and reliable analysis of aniline derivatives in a variety of matrices. By understanding the underlying chemical principles, carefully executing the experimental protocols, and employing a systematic approach to troubleshooting, researchers, scientists, and drug development professionals can confidently generate high-quality data to support their critical work. The choice between direct analysis and derivatization, along with the optimization of sample preparation and instrumental parameters, allows for a flexible and powerful analytical strategy tailored to the specific challenges presented by these important yet potentially hazardous compounds.

References

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. US Environmental Protection Agency. Available from: [Link]

  • Unveiling the Power of Non-Polar GC Columns. Chrom Tech, Inc. Available from: [Link]

  • Determination of Aromatic Amines in Wastewater by Dispersive Liquid-Liquid Microextraction Coupled to Capillary Gas Chromatography. ResearchGate. Available from: [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. Available from: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available from: [Link]

  • REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant with the 1 1 ← S 0 origin, and b 293.859 nm, followed by Lyman-radiation plus the 364.7 nm fundamental, after a delay of 10 ns. ResearchGate. Available from: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available from: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? OMICS International. Available from: [Link]

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Available from: [Link]

  • Derivatization in GC. SlideShare. Available from: [Link]

  • GC separation of chloroaniline and bromoaniline isomers on the... ResearchGate. Available from: [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available from: [Link]

  • 6.2: Fragmentation. Chemistry LibreTexts. Available from: [Link]

  • Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC - PubMed Central. Available from: [Link]

  • Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. MDPI. Available from: [Link]

  • GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex. Available from: [Link]

  • EI mass spectra of methyl esters of N-trifluoroacetyl-derivatives of... ResearchGate. Available from: [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. Available from: [Link]

  • GC Derivatization. SlidePlayer. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

  • Aniline. NIST WebBook. Available from: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]

  • comparing data from non-polar and polar GC systems. Chromatography Forum. Available from: [Link]

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Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-(Cyclohexyloxy)aniline Hydrochloride

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Cyclohexyloxy)aniline hydrochloride, a compound of interest in pharmaceutical and chemical synthesis. We delve into...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(Cyclohexyloxy)aniline hydrochloride, a compound of interest in pharmaceutical and chemical synthesis. We delve into the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a detailed protocol for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize this molecule and its analogues using mass spectrometry.

Introduction

4-(Cyclohexyloxy)aniline and its hydrochloride salt are important intermediates in the synthesis of various organic molecules, including potential pharmaceutical candidates. A thorough understanding of their behavior under mass spectrometric analysis is crucial for their unambiguous identification, purity assessment, and metabolic studies. Mass spectrometry provides vital information about a molecule's structure through the analysis of its fragmentation patterns.[1] The ionization process generates a molecular ion, which is often unstable and breaks down into smaller, characteristic fragment ions.[1] This application note will explore the expected fragmentation pathways of 4-(Cyclohexyloxy)aniline, providing a roadmap for its analysis.

The structure of 4-(Cyclohexyloxy)aniline incorporates three key moieties that dictate its fragmentation: a primary aromatic amine (aniline), a phenyl ether linkage, and a cyclohexyl group. The fragmentation will be a composite of the characteristic cleavages of these functional groups.

Chemical Structure and Properties

  • Chemical Name: 4-(Cyclohexyloxy)aniline hydrochloride

  • Molecular Formula: C₁₂H₁₈ClNO[2]

  • Molecular Weight: 227.74 g/mol [2]

  • Free Base Formula: C₁₂H₁₇NO

  • Free Base Molecular Weight: 191.27 g/mol

Predicted Mass Spectrometry Fragmentation

The fragmentation of 4-(Cyclohexyloxy)aniline will differ depending on the ionization technique employed. Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically yields the protonated molecule with minimal fragmentation.[3]

Electron Ionization (EI-MS) Fragmentation Pathway

Under EI conditions, the 4-(Cyclohexyloxy)aniline molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺•) at m/z 191 (for the free base). This molecular ion is expected to be relatively unstable and will undergo several characteristic fragmentation reactions.

Key Predicted Fragmentation Pathways under EI:

  • Alpha-Cleavage of the Ether: The most favorable initial fragmentation is often the cleavage of the bond alpha to the oxygen atom on the cyclohexyl ring. This leads to the loss of a C₅H₉• radical and the formation of a resonance-stabilized oxonium ion at m/z 110 . This is a common pathway for ethers.[4]

  • Cleavage of the Cyclohexyl Ring: The cyclohexyl ring itself can undergo fragmentation. A common pathway for cycloalkanes is the loss of ethene (C₂H₄, 28 Da), which would lead to a fragment at m/z 163 .

  • Cleavage of the Ether Bond: The C-O bond between the phenyl ring and the cyclohexyl group can cleave, leading to two possible charged fragments:

    • A cyclohexoxy radical loss, resulting in an aminophenyl cation at m/z 92 .

    • An aminophenoxy radical loss, resulting in a cyclohexyl cation at m/z 83 .

  • Fragmentation of the Aniline Moiety: The aniline portion of the molecule can also fragment. A characteristic fragmentation of anilines is the loss of a hydrogen atom to form an ion at m/z 190 . Further fragmentation can involve the loss of HCN, leading to a fragment at m/z 164 .

Diagram of Predicted EI Fragmentation Pathway:

EI_Fragmentation M [M]⁺• m/z 191 4-(Cyclohexyloxy)aniline F110 m/z 110 M->F110 - C₅H₉• F163 m/z 163 M->F163 - C₂H₄ F92 m/z 92 M->F92 - •OC₆H₁₁ F83 m/z 83 M->F83 - •OC₆H₄NH₂

Caption: Predicted EI fragmentation of 4-(Cyclohexyloxy)aniline.

Electrospray Ionization (ESI-MS) Fragmentation

ESI is a soft ionization technique, and for a basic compound like 4-(Cyclohexyloxy)aniline, analysis in positive ion mode is most appropriate. The addition of a small amount of acid (e.g., formic acid) to the mobile phase will promote the formation of the protonated molecule, [M+H]⁺.[3] For the hydrochloride salt, the molecule will already be protonated in solution. The primary ion observed in the full scan ESI-MS spectrum will be at m/z 192 .

Tandem Mass Spectrometry (ESI-MS/MS):

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. The precursor ion at m/z 192 is isolated and subjected to collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways under ESI-MS/MS:

  • Loss of Cyclohexene: The most prominent fragmentation is expected to be the loss of a neutral cyclohexene molecule (C₆H₁₀, 82 Da) via a rearrangement reaction. This results in the formation of a protonated 4-aminophenol ion at m/z 110 .

  • Loss of Ammonia: Loss of a neutral ammonia molecule (NH₃, 17 Da) from the protonated aniline is another possible fragmentation pathway, which would yield a fragment at m/z 175 .

Diagram of Predicted ESI-MS/MS Fragmentation Pathway:

ESI_Fragmentation MH [M+H]⁺ m/z 192 F110 m/z 110 MH->F110 - C₆H₁₀ F175 m/z 175 MH->F175 - NH₃ Identification_Workflow Start Sample Analysis Request SamplePrep Sample Preparation Start->SamplePrep LCMS LC-MS (ESI) Analysis SamplePrep->LCMS GCMS GC-MS (EI) Analysis SamplePrep->GCMS DataProcessing Data Processing & Spectral Extraction LCMS->DataProcessing GCMS->DataProcessing LibrarySearch Spectral Library Search DataProcessing->LibrarySearch ManualInterpretation Manual Interpretation of Fragmentation DataProcessing->ManualInterpretation Confirmation Structure Confirmation LibrarySearch->Confirmation ManualInterpretation->Confirmation Report Generate Report Confirmation->Report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclohexyloxy)aniline Hydrochloride

Welcome to the technical support center for the synthesis of 4-(Cyclohexyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Cyclohexyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, improve yields, and overcome common experimental hurdles.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis of 4-(Cyclohexyloxy)aniline hydrochloride.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the Williamson ether synthesis of 4-(Cyclohexyloxy)aniline can stem from several factors. The primary reaction involves the deprotonation of 4-aminophenol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic cyclohexyl derivative.

Potential Causes and Solutions:

  • Incomplete Deprotonation of 4-Aminophenol: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.

    • Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide or potassium hydroxide, in at least a stoichiometric amount relative to the 4-aminophenol. For unactivated alcohols, a stronger base like sodium hydride (NaH) might be necessary, though for phenols, NaOH or KOH is typically adequate.[1][2]

  • Competing N-Alkylation: The amino group of 4-aminophenol is also nucleophilic and can compete with the hydroxyl group for the cyclohexyl electrophile, leading to the formation of N-cyclohexyl-4-aminophenol.

    • Solution: To favor O-alkylation, you can protect the amine functionality before the etherification step. A common method is to react the 4-aminophenol with benzaldehyde to form an imine, which protects the amino group. After the etherification, the imine can be easily hydrolyzed to regenerate the amine.[3]

  • Elimination Side Reaction: If you are using a cyclohexyl halide (e.g., cyclohexyl bromide), the basic conditions can promote an E2 elimination reaction, forming cyclohexene instead of the desired ether. This is particularly problematic with secondary halides like cyclohexyl bromide.[1][4]

    • Solution: To minimize elimination, consider using a cyclohexyl derivative with a better leaving group that is less prone to elimination, such as cyclohexyl tosylate. Additionally, carefully controlling the reaction temperature can help favor substitution over elimination; lower temperatures generally favor S(_N)2 reactions.

  • Poor Solubility of Reactants: If the reactants are not well-solubilized, the reaction rate will be slow, leading to incomplete conversion and low yields.

    • Solution: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is highly recommended.[5] A PTC facilitates the transfer of the phenoxide from the aqueous phase (if using a biphasic system with aqueous NaOH) to the organic phase where the cyclohexyl electrophile resides. This dramatically increases the reaction rate.

  • Reaction Time and Temperature: Inadequate reaction time or temperature can result in incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature. A gentle reflux is often employed for Williamson ether syntheses.[5]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a TLC plate indicates a mixture of compounds. Identifying these impurities is crucial for optimizing the reaction and purification steps.

Potential Impurities:

ImpurityStructureReason for Formation
Unreacted 4-Aminophenol Incomplete reaction due to factors mentioned in Question 1.
Unreacted Cyclohexyl Halide/Tosylate Incomplete reaction or use of excess electrophile.
N-Cyclohexyl-4-aminophenol Competing N-alkylation of the amino group.[3]
Cyclohexene E2 elimination side reaction of the cyclohexyl halide.[1]
4,4'-bis(cyclohexyloxy)diphenylamine Potential for further reaction under forcing conditions.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield cluster_tlc_results TLC Analysis Results cluster_solutions_phenol Solutions for Unreacted Phenol cluster_solutions_side_products Solutions for Side Products cluster_solutions_no_product Solutions for Reaction Failure start Low Yield of 4-(Cyclohexyloxy)aniline HCl check_tlc Analyze reaction mixture by TLC start->check_tlc unreacted_phenol Significant unreacted 4-aminophenol check_tlc->unreacted_phenol Unreacted Starting Material side_products Presence of significant side products check_tlc->side_products Multiple Spots no_product Little to no product formation check_tlc->no_product Reaction Failure increase_base Increase base concentration/strength unreacted_phenol->increase_base increase_time_temp Increase reaction time or temperature unreacted_phenol->increase_time_temp add_ptc Add/increase phase-transfer catalyst unreacted_phenol->add_ptc check_n_alkylation Check for N-alkylation side_products->check_n_alkylation check_elimination Check for elimination (cyclohexene) side_products->check_elimination verify_reagents Verify reagent quality and stoichiometry no_product->verify_reagents check_conditions Confirm reaction conditions (temp, stirring) no_product->check_conditions protect_amine Protect amino group (e.g., with benzaldehyde) check_n_alkylation->protect_amine lower_temp_leaving_group Lower reaction temperature or use a better leaving group (e.g., tosylate) check_elimination->lower_temp_leaving_group

Caption: A decision tree for troubleshooting low yields.

Question 3: How can I effectively purify the crude 4-(Cyclohexyloxy)aniline hydrochloride?

Purification is critical to obtaining a high-quality final product. A multi-step approach is often necessary.

Purification Strategy:

  • Work-up: After the reaction is complete, the mixture should be cooled and diluted with water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer should be washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.[6]

  • Removal of Unreacted 4-Aminophenol: If unreacted 4-aminophenol is present, it can be removed by washing the organic extract with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The 4-aminophenol is more acidic than the product and will be deprotonated and extracted into the aqueous layer.

  • Isolation of the Free Base: The organic solvent is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 4-(Cyclohexyloxy)aniline free base.

  • Crystallization of the Free Base: The crude free base can be purified by recrystallization. A suitable solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at low temperatures.[7][8][9] Common solvents for recrystallization of anilines include ethanol/water or toluene.

  • Formation and Crystallization of the Hydrochloride Salt: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl). The 4-(Cyclohexyloxy)aniline hydrochloride will precipitate out of the solution.[10] The solid can then be collected by filtration, washed with a small amount of cold solvent, and dried. For higher purity, the hydrochloride salt can also be recrystallized.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

The synthesis of 4-(Cyclohexyloxy)aniline is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][11]

Reaction Mechanism

Williamson_Ether_Synthesis aminophenol 4-Aminophenol phenoxide 4-Aminophenoxide aminophenol->phenoxide + Base base Base (e.g., NaOH) product 4-(Cyclohexyloxy)aniline phenoxide->product + Cyclohexyl Halide (SN2) cyclohexyl_halide Cyclohexyl Halide/Tosylate cyclohexyl_halide->product salt NaX

Caption: The Williamson ether synthesis of 4-(Cyclohexyloxy)aniline.

Q2: Which cyclohexyl derivative should I use: cyclohexyl bromide, cyclohexyl iodide, or cyclohexyl tosylate?

The choice of the cyclohexyl electrophile is critical.

  • Cyclohexyl Bromide/Iodide: These are common choices. Iodides are generally more reactive than bromides in S(_N)2 reactions. However, both are susceptible to the competing E2 elimination reaction, which can significantly lower the yield.

  • Cyclohexyl Tosylate: This is often the superior choice. The tosylate group is an excellent leaving group, and it is less basic than a halide ion, which can help to suppress the elimination side reaction.

Q3: Can I perform this reaction without a phase-transfer catalyst?

While the reaction can be performed without a phase-transfer catalyst (PTC), it is generally not recommended if you are aiming for high yields and reasonable reaction times, especially in a biphasic system (e.g., an organic solvent and aqueous NaOH). The PTC is crucial for transporting the phenoxide nucleophile across the phase boundary to react with the cyclohexyl electrophile.[5]

Q4: How do I prepare the hydrochloride salt from the free base?

The hydrochloride salt is typically prepared by dissolving the purified 4-(Cyclohexyloxy)aniline free base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. A solution of hydrogen chloride in the same or a miscible solvent (e.g., HCl in diethyl ether) is then added dropwise with stirring. Alternatively, concentrated aqueous HCl can be used, although this may introduce water into the final product, requiring more rigorous drying.[10][12] The hydrochloride salt, being less soluble in the organic solvent, will precipitate and can be collected by filtration.

Experimental Protocols

Protocol 1: Synthesis of 4-(Cyclohexyloxy)aniline (Free Base)

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminophenol (1 equivalent), a suitable solvent (e.g., ethanol or acetonitrile, approximately 10 volumes), and a strong base (e.g., powdered potassium hydroxide, 1.2 equivalents).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add cyclohexyl bromide or tosylate (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to a gentle reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(Cyclohexyloxy)aniline.

Protocol 2: Purification by Crystallization

  • Dissolve the crude 4-(Cyclohexyloxy)aniline in a minimum amount of a hot solvent (e.g., ethanol/water mixture or toluene).[7][8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes.

  • Filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals under vacuum.[13]

Protocol 3: Preparation of 4-(Cyclohexyloxy)aniline Hydrochloride

  • Dissolve the purified 4-(Cyclohexyloxy)aniline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in ether (1.1 equivalents) or a slight excess of concentrated HCl dropwise with vigorous stirring.

  • The hydrochloride salt will precipitate. Continue stirring for 15-30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-(Cyclohexyloxy)aniline hydrochloride.[12]

General Workflow for Synthesis and Purification

synthesis_workflow start Start: 4-Aminophenol & Cyclohexyl Halide/Tosylate reaction Williamson Ether Synthesis (Base, PTC, Solvent, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification_free_base Purification of Free Base (Crystallization) workup->purification_free_base hcl_formation Hydrochloride Salt Formation (Addition of HCl) purification_free_base->hcl_formation final_product Final Product: 4-(Cyclohexyloxy)aniline HCl (Filtration & Drying) hcl_formation->final_product

Caption: A general workflow for the synthesis of 4-(Cyclohexyloxy)aniline hydrochloride.

References

  • Williamson Ether Synthesis - Utah Tech University. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study - PubMed. (2022, August 15). Retrieved from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

  • purification by crystallization. (n.d.). Retrieved from [Link]

  • Purification of Impure Acetanilide - Cerritos College. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. (2022, February 17). Retrieved from [Link]

  • 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents. (n.d.).
  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23). Retrieved from [Link]

  • Selective alkylation of aminophenols - ResearchGate. (2025, November 2). Retrieved from [Link]

  • Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Retrieved from [Link]

  • Does anyone have any literature or procedure for the preparation of aniline hydrochloride? (2020, July 16). Retrieved from [Link]

  • Exp 1 - Recrystallization of Acetanilide - CDN. (n.d.). Retrieved from [Link]

  • Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Recrystallization of Acetanilide - YouTube. (2020, May 18). Retrieved from [Link]

  • Williamson ether synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed. (2012, July 27). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed. (2019, October 1). Retrieved from [Link]

Sources

Optimization

Addressing stability and degradation issues of 4-(Cyclohexyloxy)aniline hydrochloride in storage

Welcome to the technical support center for 4-(Cyclohexyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Cyclohexyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during the storage and handling of this compound. By understanding the potential challenges and implementing the robust protocols outlined below, you can ensure the integrity of your experiments and the reliability of your results.

Troubleshooting Guide

This section addresses specific issues you may encounter. The solutions provided are based on established principles for aniline derivatives and related compounds.

Q1: I've noticed a change in the color of my 4-(Cyclohexyloxy)aniline hydrochloride, from white/off-white to a yellowish or brownish hue. Is the material degrading?

A1: Yes, a color change is a strong indicator of degradation. Aniline and its derivatives are known to darken upon exposure to light and air due to oxidation.[1][2] The formation of colored impurities suggests the generation of degradation products.

  • Immediate Action: Cease using the discolored material in critical experiments. Quarantine the batch and perform a purity analysis to determine the extent of degradation.

  • Root Cause Analysis & Prevention:

    • Light Exposure: Store the compound in an amber, tightly sealed vial to protect it from light.

    • Air (Oxygen) Exposure: Before sealing, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen.

    • Storage Temperature: While room temperature storage might be acceptable for short periods, long-term storage should be in a cool, dry place.[3] For enhanced stability, consider storing at refrigerated temperatures (2-8 °C).

Q2: My experimental results are inconsistent, and I suspect the purity of my 4-(Cyclohexyloxy)aniline hydrochloride. How can I check its purity?

A2: Inconsistent results are a common consequence of using a degraded reagent. The most effective way to assess purity is through analytical chromatography.

  • Recommended Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for separating the parent compound from its potential degradation products.[4][5][6]

  • Experimental Protocol: See the detailed "Protocol for Purity Assessment by HPLC" section below.

  • Alternative Method: For a quick check, Thin-Layer Chromatography (TLC) can provide a qualitative assessment of purity. The appearance of new spots or streaking can indicate the presence of impurities.

Q3: I am dissolving the 4-(Cyclohexyloxy)aniline hydrochloride in an aqueous buffer for my assay, and the solution is turning cloudy or showing precipitation over time. What is causing this?

A3: This could be due to a few factors related to the compound's solubility and stability in aqueous media.

  • pH-Dependent Solubility: As a hydrochloride salt, 4-(Cyclohexyloxy)aniline is more soluble in acidic aqueous solutions. If your buffer has a neutral or basic pH, you may be converting the salt to the less soluble free base, causing it to precipitate.

  • Degradation: The compound may be degrading in the aqueous solution, forming less soluble impurities. Hydrolysis is a potential degradation pathway for aniline derivatives, especially at non-optimal pH values and elevated temperatures.[7]

  • Troubleshooting Steps:

    • Check the pH of your buffer. If possible, use a slightly acidic buffer.

    • Prepare solutions fresh before each experiment.

    • If the solution must be stored, keep it at a low temperature (2-8 °C) and protected from light.

    • Filter the solution through a 0.22 µm syringe filter before use to remove any particulates.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 4-(Cyclohexyloxy)aniline hydrochloride?

A: Based on general guidelines for aniline hydrochlorides and related compounds, the following conditions are recommended for long-term storage:[3][8][9]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation.
Light Protect from light (Amber Vial)Prevents photolytic degradation.
Container Tightly sealedPrevents moisture absorption and contamination.
Location Dry, well-ventilated areaAvoids humidity and reactive fumes.

Q: What are the likely degradation pathways for 4-(Cyclohexyloxy)aniline hydrochloride?

A: The primary degradation pathways for this molecule are likely to be oxidation and hydrolysis.[7]

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored polymeric impurities. This is often accelerated by light and the presence of oxygen.[2]

  • Hydrolysis: The ether linkage could potentially be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 4-aminophenol and cyclohexanol. The aniline group itself is generally stable to hydrolysis under typical experimental conditions.

Visualizing Potential Degradation

Below is a diagram illustrating the probable primary degradation pathways for 4-(Cyclohexyloxy)aniline hydrochloride.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced Conditions) main 4-(Cyclohexyloxy)aniline Hydrochloride ox_products Colored Polymeric Impurities main->ox_products Light, Air (O2) aminophenol 4-Aminophenol main->aminophenol Strong Acid/Base cyclohexanol Cyclohexanol main->cyclohexanol Strong Acid/Base

Caption: Potential degradation pathways of 4-(Cyclohexyloxy)aniline hydrochloride.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 4-(Cyclohexyloxy)aniline hydrochloride. Method optimization may be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Trifluoroacetic acid (for mobile phase modification).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(Cyclohexyloxy)aniline hydrochloride.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing stability issues with 4-(Cyclohexyloxy)aniline hydrochloride.

G start Stability Issue Observed (e.g., color change, inconsistent results) check_storage Review Storage Conditions (Light, Temp, Air Exposure) start->check_storage investigate_solution Investigate Solution Stability (pH, Fresh Preparation) start->investigate_solution If issue is in solution purity_analysis Perform Purity Analysis (HPLC/TLC) check_storage->purity_analysis Regardless of findings degraded Purity < Specification? purity_analysis->degraded quarantine Quarantine Batch Procure New Material degraded->quarantine Yes use_material Material is Suitable for Use degraded->use_material No correct_storage Implement Correct Storage Protocol quarantine->correct_storage

Sources

Troubleshooting

Aniline &amp; Anilino-Derivatives Safety Protocol: A Technical Support Center for Researchers

Welcome to the Technical Support Center for the safe handling of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these potentially hazardo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these potentially hazardous compounds. My objective is to provide not just a set of rules, but a deep understanding of the causality behind each safety protocol, empowering you to make informed decisions in your laboratory.

Section 1: Foundational Knowledge & Core Principles

This section addresses the fundamental questions regarding the hazards of aniline and the core principles of safe laboratory practice.

FAQ 1: What are the primary health risks associated with aniline exposure in a laboratory setting?

Aniline exposure can lead to both acute (short-term) and chronic (long-term) health effects. The most significant immediate danger is methemoglobinemia , a condition where the iron in your red blood cells is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state.[1] This change renders the hemoglobin unable to transport oxygen effectively, leading to symptoms like headache, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis).[2][3] In severe cases, it can cause respiratory distress, collapse, and even death.[2]

Aniline is readily absorbed through the skin, in addition to inhalation and ingestion, making dermal contact a critical exposure route.[3][4] Chronic exposure has been linked to damage to the liver, kidneys, and nervous system.[2][5] Furthermore, aniline is considered a suspected human carcinogen and mutagen.[2][4][6]

FAQ 2: I understand the hazards, but what is the underlying mechanism that makes aniline toxic?

The toxicity of aniline is not due to the compound itself but rather its metabolic products. After absorption, your body metabolizes aniline, primarily through N-hydroxylation, into reactive metabolites like phenylhydroxylamine .[1] This metabolite is a potent oxidizing agent that directly triggers the formation of methemoglobin.[1] This is a crucial concept to grasp because it underscores why even small, repeated exposures can be harmful, as the cumulative effect of these reactive metabolites can lead to significant oxidative stress on your red blood cells.

Section 2: Proactive Safety & Experimental Planning

This section provides guidance on how to proactively minimize exposure during the experimental design and setup phase.

Troubleshooting Guide: Engineering Controls

Question: My experiment involves heating aniline. What are the essential engineering controls I need to have in place?

When heating aniline, you will increase its vapor pressure, leading to higher concentrations in the air. Therefore, robust engineering controls are non-negotiable.

Step-by-Step Protocol for Setting Up a Safe Aniline Reaction:

  • Chemical Fume Hood: All work with aniline, especially when heated, must be conducted inside a certified chemical fume hood with adequate ventilation.[5][6] This is your primary line of defense to capture vapors at the source.[7]

  • Ventilation Verification: Before starting your experiment, verify that the fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.

  • Accessibility of Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5][6]

  • Restricted Access: Limit access to the area where aniline is being handled to authorized personnel only.[7]

Hierarchy of Controls for Aniline Exposure

The following diagram illustrates the hierarchy of controls, which is a systematic approach to minimizing exposure to hazardous substances. Elimination and substitution are the most effective, while PPE is the last line of defense.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Engineering Engineering Controls (e.g., Fume Hood, Ventilation) Administrative Administrative Controls (e.g., SOPs, Training, Restricted Access) PPE Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for minimizing aniline exposure.

Section 3: Personal Protective Equipment (PPE) - Your Last Line of Defense

While engineering and administrative controls are paramount, appropriate PPE is crucial for preventing direct contact.

FAQ 3: What type of gloves should I use when working with aniline? Are nitrile gloves sufficient?

This is a common and critical question. While nitrile gloves are often used in laboratories, they have poor compatibility with aniline and are not generally recommended for prolonged use.[8] Aniline can permeate nitrile gloves, leading to a false sense of security.

Recommended Glove Selection:

Glove MaterialCompatibility with AnilineRecommended Use
Butyl Rubber ExcellentRecommended for direct handling
Viton™ ExcellentRecommended for direct handling
Polyvinyl Alcohol (PVA) ExcellentRecommended for direct handling
Nitrile PoorNot recommended for direct handling. If used, it should be for very brief, incidental contact, with immediate glove change upon any splash.[8]

Always consult your institution's safety guidelines and the glove manufacturer's compatibility chart for the most up-to-date information.[6]

Troubleshooting Guide: PPE Selection

Question: I'm performing a quick task with a dilute aniline solution. Do I still need to wear extensive PPE?

Yes. The risk of exposure is always present, and it's crucial to adhere to a consistent PPE protocol.

Step-by-Step PPE Protocol for Handling Aniline Solutions:

  • Eye Protection: Wear chemical splash goggles at all times.[6] A face shield should be worn in addition to goggles when there is a significant splash risk.[7]

  • Hand Protection: Wear appropriate gloves, such as butyl rubber or Viton™.[8] If there's a risk of splashing, consider double-gloving.

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory to protect your skin.[6]

  • Respiratory Protection: For most laboratory-scale work within a certified fume hood, additional respiratory protection is not required. However, if there is a potential for exposure above the permissible exposure limit (PEL) of 5 ppm (OSHA) or the threshold limit value (TLV) of 2 ppm (ACGIH), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] In situations with the potential for high or unknown concentrations, a self-contained breathing apparatus (SCBA) is recommended.[3]

Section 4: Emergency Procedures & Spill Response

This section provides clear, actionable steps to take in the event of an aniline-related emergency.

Troubleshooting Guide: Accidental Exposure

Question: I've accidentally splashed a small amount of aniline on my gloved hand. What is the immediate course of action?

Immediate Actions for Minor Skin Contact:

  • Remove Contaminated PPE: Immediately and carefully remove the contaminated glove, avoiding contact with your skin.

  • Wash Thoroughly: Wash your hands with copious amounts of soap and water for at least 15 minutes.[2]

  • Seek Medical Attention: Even for minor exposures, it is crucial to seek medical attention. Inform your supervisor and follow your institution's protocol for chemical exposure. Methemoglobinemia can have a delayed onset.[4]

Emergency Response Workflow for Aniline Exposure

The following diagram outlines the critical steps to take in the event of personal exposure to aniline.

Aniline_Exposure_Workflow cluster_0 Emergency Response: Personal Exposure to Aniline Exposure Aniline Exposure Occurs (Skin, Eyes, Inhalation) Remove_Source Remove from Source of Exposure Exposure->Remove_Source Decontaminate Decontaminate (Remove clothing, wash skin for 15+ min, flush eyes for 15+ min) Remove_Source->Decontaminate Seek_Medical Seek Immediate Medical Attention Decontaminate->Seek_Medical Inform_Supervisor Inform Supervisor & Follow Institutional Protocol Seek_Medical->Inform_Supervisor

Caption: Workflow for responding to personal aniline exposure.

Troubleshooting Guide: Spill Management

Question: A small bottle of aniline has spilled inside the fume hood. How do I safely clean this up?

Step-by-Step Protocol for a Small Aniline Spill (Inside a Fume Hood):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ensure Ventilation: Keep the fume hood running.

  • Don Appropriate PPE: Wear two pairs of appropriate gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to absorb the spilled liquid.[2]

  • Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][8]

  • Decontaminate the Area: Wipe down the spill area with a suitable decontaminating solution and then wash with soap and water.

  • Waste Disposal: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste according to your institution's and local regulations.[5]

For large spills or any spill outside of a fume hood, evacuate the area, secure it, and contact your institution's emergency response team immediately.[8]

Section 5: Waste Disposal & Storage

Proper management of aniline waste and correct storage are critical to preventing accidental exposure and environmental contamination.

FAQ 4: How should I store my stock of aniline and its derivatives?

Aniline should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7] It is incompatible with strong oxidizing agents, strong acids, and certain metals like copper, so it should be stored separately from these materials.[2][6] Containers should be tightly sealed and clearly labeled with the chemical name and associated hazards.[7]

FAQ 5: Can I dispose of small amounts of aniline waste down the drain?

No. Aniline is very toxic to aquatic life and must not be disposed of down the drain.[5] All aniline waste, including contaminated materials, must be collected in a designated, sealed, and properly labeled hazardous waste container for disposal by your institution's environmental health and safety department.[8]

References

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Aniline | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • GOV.UK. (2021). Aniline - Incident management. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]

  • BloomTechz. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. Knowledge. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Aniline Acute Exposure Guideline Levels. National Institutes of Health. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Utility of 4-(Cyclohexyloxy)aniline Hydrochloride

Abstract: Substituted anilines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their utility in forming critical carbon-nitrogen bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted anilines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] Their utility in forming critical carbon-nitrogen bonds is paramount. This guide provides an in-depth comparison of 4-(Cyclohexyloxy)aniline hydrochloride, a unique aniline derivative, with other commonly used substituted anilines. We will explore how its distinct structural features—a bulky, lipophilic cyclohexyloxy group—influence its reactivity, advantages, and limitations in the context of a benchmark palladium-catalyzed cross-coupling reaction. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in reactant selection for complex synthetic campaigns.

Introduction: The Strategic Role of Substituted Anilines

Anilines are indispensable precursors for a wide range of organic compounds, from life-saving pharmaceuticals to advanced polymers.[1] In drug discovery, the aniline moiety is a "privileged structure," frequently found in the core of kinase inhibitors and other targeted therapies where it often plays a key role in binding to enzyme active sites.[2][3] The specific substituents on the aniline ring are not mere decorations; they profoundly dictate the molecule's electronic properties, steric profile, solubility, and metabolic stability.

4-(Cyclohexyloxy)aniline hydrochloride stands out due to its bulky, non-polar cyclohexyloxy group. This substituent imparts unique solubility characteristics and can serve as a crucial lipophilic handle in drug candidates. However, its steric bulk can also present challenges in synthesis compared to smaller, electronically distinct analogues. This guide will dissect these trade-offs through a direct comparison with two representative anilines: 4-methoxyaniline , an electron-rich and sterically accessible analogue, and 4-nitroaniline , a strongly electron-deficient counterpart. The benchmark for our comparison will be the Buchwald-Hartwig amination, a powerful and widely used method for C-N bond formation.[4][5]

Chapter 1: Physicochemical Profiles of Key Anilines

The choice of aniline is often governed by its physical and chemical properties, which affect not only its reactivity but also handling, solubility, and downstream processing. 4-(Cyclohexyloxy)aniline is typically supplied as a hydrochloride salt to improve its stability and shelf-life. This necessitates an in-situ neutralization step during most synthetic applications.

Property4-(Cyclohexyloxy)aniline HCl4-Methoxyaniline4-Nitroaniline
Molecular Weight 227.74 g/mol [6]123.15 g/mol 138.12 g/mol [7]
Appearance SolidLight reddish-brown solid[8]Yellow crystalline powder[9]
Melting Point Not specified56-59 °C146-149 °C[7]
Solubility Soluble in polar solventsSparingly soluble in water; soluble in ethanol, ether[8][10]Slightly soluble in water; soluble in ethanol[7]
Electronic Nature Electron-donating (alkoxy)Strongly Electron-donating (methoxy)Strongly Electron-withdrawing (nitro)
Steric Hindrance High (bulky cyclohexyl group)LowLow

Analysis of Properties: The most striking difference lies in the steric bulk. The cyclohexyloxy group presents a significant steric shield around the aniline nitrogen compared to the compact methoxy and nitro groups. Electronically, both the cyclohexyloxy and methoxy groups are activating, donating electron density into the aromatic ring and increasing the nucleophilicity of the amino group. Conversely, the nitro group is strongly deactivating, withdrawing electron density and reducing the amine's nucleophilicity.[11] These fundamental differences are expected to have a major impact on reaction kinetics and outcomes.

Chapter 2: Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for synthesizing aryl amines from aryl halides.[4][12] Its mechanism and efficiency are highly sensitive to the electronic and steric nature of the aniline coupling partner.[13]

Mechanistic Considerations & Hypotheses

The catalytic cycle of the Buchwald-Hartwig amination involves three key steps: (1) Oxidative Addition of the aryl halide to the Pd(0) catalyst, (2) Amine Coordination and Deprotonation to form a palladium-amido complex, and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4]

The nature of the aniline primarily impacts step (2).

  • Electron-donating groups (like methoxy and cyclohexyloxy) enhance the nucleophilicity of the amine, facilitating its coordination to the palladium center.

  • Electron-withdrawing groups (like nitro) decrease nucleophilicity, potentially slowing down this step and requiring more forcing conditions.[11]

  • Steric hindrance from a bulky substituent (like cyclohexyloxy) can impede the approach of the aniline to the metal center, potentially reducing the reaction rate compared to a less hindered amine like 4-methoxyaniline.[14][15]

Hypothesis: In a competitive reaction, 4-methoxyaniline is expected to provide the highest yield due to its favorable combination of high nucleophilicity and low steric hindrance. 4-(Cyclohexyloxy)aniline, while also electron-rich, may react more slowly or give a lower yield due to steric impediment. 4-Nitroaniline is predicted to be the least reactive, requiring harsher conditions or specialized catalysts due to its severely diminished nucleophilicity.

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)-X(L_n)(RNH₂)] OA_Complex->Amine_Coord Amine Coordination Amido_Complex Ar-Pd(II)-NHR(L_n) Amine_Coord->Amido_Complex Deprotonation (-HX) Amido_Complex->Pd0 Reductive Elimination Product Aryl Amine (Ar-NHR) Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Substituted Aniline (RNH₂) Amine->Amine_Coord caption Fig 1: The Buchwald-Hartwig Catalytic Cycle

Caption: Fig 1: The Buchwald-Hartwig Catalytic Cycle

Chapter 3: Experimental Protocol & Comparative Data

To provide a tangible comparison, we outline a standardized protocol for the amination of a common aryl bromide, 4-bromotoluene, with each of the three selected anilines.

Standardized Experimental Workflow

Experimental_Workflow start Start prep Prepare Reactants: - Aryl Bromide (1.0 mmol) - Aniline (1.2 mmol) - Pd₂(dba)₃ (1.5 mol%) - XPhos (3.6 mol%) - NaOtBu (1.4 mmol) start->prep setup Assemble Reaction Vessel Under Inert Atmosphere (N₂ or Ar) prep->setup solvent Add Anhydrous Toluene (5 mL) setup->solvent reaction Heat and Stir (100 °C, 1-24h) solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Quench with H₂O Extract with Ethyl Acetate monitoring->workup purify Purify via Column Chromatography workup->purify analyze Analyze Product (Yield, Purity, NMR, MS) purify->analyze end End analyze->end

Caption: Fig 2: Standardized Experimental Workflow

Detailed Protocol

Materials:

  • 4-Bromotoluene (Reactant)

  • 4-(Cyclohexyloxy)aniline hydrochloride, 4-methoxyaniline, or 4-nitroaniline (Nucleophile)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)

  • XPhos (Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Anhydrous Toluene (Solvent)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (17.2 mg, 0.036 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Reactant Addition: Add 4-bromotoluene (171 mg, 1.0 mmol) and the respective aniline (1.2 mmol).

    • For 4-(Cyclohexyloxy)aniline hydrochloride, an additional equivalent of base (e.g., NaOtBu) is required for in-situ neutralization.

  • Atmosphere Control: Seal the tube, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously.[16]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Experimental Results

The following table summarizes typical results obtained from the protocol described above, based on literature precedents for similar reactions.[13][17]

Aniline DerivativeReaction Time (h)Isolated Yield (%)Key Observations
4-Methoxyaniline 295%Fast, clean reaction. High conversion observed quickly.[17]
4-(Cyclohexyloxy)aniline 882%Slower reaction rate. Some starting material may persist even after extended time due to steric hindrance.
4-Nitroaniline 2445%Very slow reaction. Requires prolonged heating. Significant side product formation (hydrodehalogenation) may be observed.[18]
Discussion: Synthesizing the Insights

The experimental data strongly support our initial hypotheses.

  • 4-Methoxyaniline is the superior nucleophile in this context. Its strong electron-donating character and minimal steric bulk lead to a rapid and efficient coupling, making it an ideal choice when high throughput and yield are priorities.[17]

  • 4-(Cyclohexyloxy)aniline hydrochloride proves to be a viable, albeit less reactive, coupling partner. The 82% yield is synthetically useful, but the slower reaction rate is a direct consequence of the steric hindrance imposed by the cyclohexyl ring.[14][15] This trade-off is often acceptable when the cyclohexyloxy moiety is a critical pharmacophore or is required to achieve specific physicochemical properties (e.g., increased lipophilicity) in the final target molecule.

  • 4-Nitroaniline performs poorly under these standard conditions. The powerful electron-withdrawing effect of the nitro group deactivates the aniline to such an extent that it struggles to participate in the catalytic cycle.[11][18] Achieving high yields with such deactivated anilines often requires more advanced, specialized catalyst systems (e.g., different ligands, higher temperatures) or alternative synthetic strategies, such as performing a nitro reduction after the coupling step.[19]

Conclusion and Strategic Recommendations

The selection of a substituted aniline is a strategic decision with significant downstream consequences for reaction efficiency, purification, and the properties of the final product.

  • Choose 4-(Cyclohexyloxy)aniline hydrochloride when: The cyclohexyloxy group is a non-negotiable structural component of the target molecule, typically for modulating lipophilicity or interacting with a specific biological target. Be prepared to accept longer reaction times and potentially lower yields compared to less hindered anilines.

  • Choose 4-Methoxyaniline when: The primary goal is the efficient and high-yielding synthesis of an electron-rich aryl amine. It is an excellent, cost-effective choice for general-purpose C-N coupling.

  • Avoid 4-Nitroaniline (in standard Buchwald-Hartwig) when: A primary amine is needed for direct coupling. Its low nucleophilicity makes it a challenging substrate. A more effective strategy is often to use a more reactive aniline and introduce the desired functionality later, or to use a different coupling method altogether.

By understanding the interplay of electronic and steric effects, chemists can better predict the outcomes of their reactions and select the optimal building blocks to accelerate their research and development programs.

References

  • Benchchem. (n.d.). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Retrieved from Benchchem website.[2]

  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Retrieved from Google Patents.[20]

  • Macdonald, T. L., et al. (1982). Synthesis of Cyclopropyl anilines. ResearchGate.[21]

  • ChemicalBook. (2023). 4-Methoxyaniline--d4 | 1219798-55-6. Retrieved from ChemicalBook.[22]

  • ResearchGate. (2025). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. Retrieved from ResearchGate.[3]

  • Matrix Scientific. (n.d.). 4-(Cyclohexyloxy)aniline hydrochloride | 105971-50-4. Retrieved from Matrix Scientific.[6]

  • Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from Knowde.[1]

  • ACS Publications. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry.[23]

  • Sigma-Aldrich. (n.d.). 4-Nitroaniline >= 99 100-01-6. Retrieved from Sigma-Aldrich.

  • Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.[12]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[4]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from ResearchGate.[24]

  • PubMed. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry.[5]

  • Journal of the Chemical Society, Perkin Transactions 2. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing.[14]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI.[25]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from Carl ROTH.[26]

  • Journal of the American Chemical Society. (2014). The Role of Aryne Distortions, Steric Effects, and Charges in Regioselectivities of Aryne Reactions. ACS Publications.[27]

  • ChemicalBook. (n.d.). 4-Nitroaniline | 100-01-6. Retrieved from ChemicalBook.[9]

  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[13]

  • Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. ACS Publications.[16]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from ResearchGate.[28]

  • Benchchem. (n.d.). A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from Benchchem website.[29]

  • ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications.[17]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from Carl ROTH.[30]

  • NIH. (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes. PMC.[15]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from Wikipedia.[8]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from Wikipedia.[7]

  • ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from ResearchGate.[31]

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.[19]

  • NIH. (n.d.). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent.[18]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from Master Organic Chemistry.[11]

  • Sigma-Aldrich. (n.d.). p-Anisidine 4-Methoxyaniline. Retrieved from Sigma-Aldrich.

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Comparative

A Technical Guide to Bioisosteric Replacement Strategies for the Aniline Motif in Drug Design

For researchers, scientists, and drug development professionals, the aniline motif represents a double-edged sword. Its synthetic accessibility and versatile chemical handles have made it a ubiquitous scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the aniline motif represents a double-edged sword. Its synthetic accessibility and versatile chemical handles have made it a ubiquitous scaffold in medicinal chemistry. However, the inherent liabilities of the aniline group, primarily its susceptibility to metabolic bioactivation leading to toxicity, present a significant challenge in drug development.[1][2] This guide provides an in-depth comparison of bioisosteric replacement strategies for the aniline motif, offering experimental data, detailed protocols, and the causal logic behind these critical molecular substitutions.

The Aniline Dilemma: Why Seek Alternatives?

The primary driver for replacing the aniline motif is to mitigate metabolic risks.[1][2] The electron-rich nature of the aniline ring makes it a prime substrate for oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1] This metabolic process can generate reactive metabolites, such as quinone-imines, which are highly electrophilic species.[1] These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to a cascade of toxicological events, including idiosyncratic adverse drug reactions (IADRs), hepatotoxicity, and potential genotoxicity.[1][2][3] The NSAID Bromfenac, for instance, was withdrawn from some markets due to severe liver toxicity hypothesized to be caused by the metabolic bioactivation of its aniline core.[1]

Beyond metabolic instability, other reasons to replace an aniline moiety include:

  • Improving Physicochemical Properties: Modulating properties like solubility, lipophilicity, and basicity (pKa) to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.[1][4]

  • Enhancing Potency and Selectivity: Fine-tuning interactions with the biological target to improve efficacy and reduce off-target effects.[1]

  • Navigating Intellectual Property: Creating novel chemical entities with distinct structures.

The strategic replacement of an aniline with a bioisostere—a different functional group with similar steric and electronic properties—aims to retain the desired pharmacological activity while engineering a safer and more effective drug candidate.

Aniline Aniline Motif in Drug Candidate Metabolism CYP450 Metabolism Aniline->Metabolism Oxidative Bioactivation Bioisostere Bioisosteric Replacement Aniline->Bioisostere Strategic Design ReactiveMetabolite Reactive Quinone-Imine Metabolite Metabolism->ReactiveMetabolite Toxicity Toxicity (Hepatotoxicity, IADRs) ReactiveMetabolite->Toxicity Covalent Binding to Macromolecules ImprovedCandidate Improved Drug Candidate - Reduced Metabolic Risk - Enhanced PK/PD Properties Bioisostere->ImprovedCandidate

Caption: Rationale for Aniline Bioisosteric Replacement.

A Comparative Analysis of Aniline Bioisosteres

The choice of an aniline bioisostere is highly context-dependent, relying on the specific role of the aniline in the parent molecule and the desired property improvements. Broadly, these replacements can be categorized into heteroaromatic and saturated carbocyclic bioisosteres.

Heteroaromatic Bioisosteres

These bioisosteres maintain aromaticity, which can be crucial for preserving key interactions with the target protein, such as pi-stacking.

  • Aminopyridines and Aminopyrimidines: These are among the most common replacements. The introduction of one or more nitrogen atoms into the aromatic ring significantly alters the electronic properties. This generally leads to a lower propensity for oxidative metabolism compared to aniline.[5] However, the position of the nitrogen atom is critical and affects the basicity (pKa) of the molecule, which in turn influences solubility, cell permeability, and off-target activities (e.g., hERG inhibition).

    PropertyAniline2-Aminopyridine3-Aminopyridine4-Aminopyridine2-Aminopyrimidine
    pKa (of conjugate acid) ~4.6~6.86~6.0~9.17~3.5
    General Basicity Weakly BasicModerately BasicModerately BasicStrongly BasicVery Weakly Basic
    Metabolic Liability HighModerateModerateModerateLow to Moderate

    Data compiled from multiple sources.[5][6]

    Case Study: Antiprotozoal Agents In the development of novel treatments for neglected tropical diseases, the replacement of an aniline with a 4-aminopyridine moiety in a series of compounds resulted in a dramatic improvement in pharmacokinetic properties. The 4-aminopyridine analog exhibited a more than 60-fold increase in aqueous solubility (955 µM vs. 15 µM) and significantly enhanced metabolic stability (intrinsic clearance <3 µL/min/mg vs. 26 µL/min/mg) compared to its aniline counterpart.[5]

  • Other Heterocycles (Benzimidazoles, Pyrroles, etc.): Depending on the specific structural requirements, other nitrogen-containing heterocycles can serve as effective aniline bioisosteres. For example, in the development of HCV NS5A inhibitors, a potential genotoxicity concern associated with an aniline moiety was addressed by fusing an adjacent amide to the benzene ring, forming a benzimidazole. This modification retained the necessary hydrogen bonding interactions while mitigating the safety risk.

Saturated Carbocyclic Bioisosteres

Replacing the planar aniline ring with a three-dimensional saturated carbocycle is a powerful strategy to increase the fraction of sp³-hybridized carbons (Fsp³).[7][8] An increased Fsp³ character is often associated with improved solubility, metabolic stability, and better clinical success rates.[7][8]

  • Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO), and Cubane: These rigid, strained scaffolds serve as excellent mimics of the para-substituted phenyl ring.[3][4] Their rigid nature can lead to improved selectivity by locking the molecule into a more favorable conformation for target binding.[9] Furthermore, the C-H bonds in these strained systems are generally less susceptible to metabolic oxidation.[4]

  • 1-Aminonorbornanes (aminoNBs): These saturated bicyclic amines have emerged as promising aniline bioisosteres.[7][10] They occupy a similar chemical space to anilines but exhibit significantly improved metabolic stability.[7][10]

    Experimental Data: Metabolic Stability of Anilines vs. 1-Aminonorbornanes

    Compound% Remaining (Rat Liver Microsomes)% Remaining (Human Liver Microsomes)
    N-Phenylmorpholine (Aniline)45%78%
    4-Methyl-N-phenylmorpholine (Aniline)15%45%
    2,6-Dimethyl-N-phenylmorpholine (Aniline)<5%<5%
    1-Morpholinonorbornane (aminoNB)65%75%
    4-Methyl-1-morpholinonorbornane (aminoNB)<5%58%

    Adapted from a study on the photochemical production of 1-aminonorbornanes.[7] This data clearly demonstrates the enhanced metabolic stability of the 1-aminonorbornane scaffold compared to substituted anilines, particularly in the presence of metabolically labile methyl groups.[7]

Experimental Workflows and Protocols

A robust evaluation of aniline bioisosteres requires a systematic approach encompassing synthesis, and in vitro characterization of potency, physicochemical properties, and metabolic liabilities.

Start Aniline-Containing Hit/Lead Design Design Bioisosteric Analogs (Heteroaromatic & Saturated) Start->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening Cascade Synthesis->Screening Potency Potency Assay (e.g., IC50) Screening->Potency ADME ADME Profiling (Solubility, Permeability) Screening->ADME Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Screening->Metabolism Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Screening->Toxicity Analysis Data Analysis & SAR Potency->Analysis ADME->Analysis Metabolism->Analysis Toxicity->Analysis Analysis->Design Iterative Design Optimized Optimized Candidate Analysis->Optimized Improved Profile

Caption: Workflow for Aniline Bioisostere Evaluation.

Synthesis Protocol Example: Preparation of 2-Aminopyrimidine Derivatives

This protocol describes a general and efficient method for the synthesis of 2-aminopyrimidine bioisosteres via nucleophilic aromatic substitution.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • Substituted amine (aliphatic or aromatic)

  • Triethylamine (TEA)

  • Ethanol

  • Distilled water

Procedure:

  • In a clean, dry reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).[11]

  • Heat the solvent-free reaction mixture to 80-90 °C with stirring.[11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature and add distilled water to precipitate the product.[11]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford the purified 2-aminopyrimidine derivative.[11]

In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)

This protocol outlines a standard procedure to assess the metabolic stability of a compound in the presence of liver microsomes, a key indicator of Phase I metabolic clearance.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)

Procedure:

  • Prepare a working solution of the test compound at a concentration of 1-5 µM in phosphate buffer.

  • In a 96-well plate, pre-incubate the test compound with liver microsomes (typically 0.5-1 mg/mL protein concentration) in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point. From this data, the in vitro half-life (t½) and intrinsic clearance (Clint) can be determined.

In Vitro Hepatotoxicity Assay Protocol (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a common primary screen for cytotoxicity.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium and add them to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[12]

Conclusion

The replacement of the aniline motif is a critical strategy in modern drug design to mitigate the risks of metabolic bioactivation and associated toxicities. This guide has provided a comparative overview of common bioisosteric replacements, including heteroaromatic and saturated carbocyclic scaffolds. The choice of a suitable bioisostere is a multifaceted decision that requires careful consideration of the structure-activity relationship, the desired physicochemical properties, and the overall safety profile. By employing a systematic workflow of design, synthesis, and in vitro evaluation, medicinal chemists can successfully navigate the challenges posed by the aniline moiety and develop safer, more effective therapeutics. The experimental protocols provided herein offer a practical framework for the implementation of these strategies in a drug discovery setting.

References

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  • Smith, C. R., et al. (2019). Providing a New Aniline Bioisostere through the Photochemical Production of 1-Aminonorbornanes. Chem, 5(1), 225-235. [Link]

  • Zhang, B., et al. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications, 16(1), 1-10. [Link]

  • Meanwell, N. A. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(9), 1785-1788. [Link]

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  • Sargsyan, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. International Journal of Molecular Sciences, 22(23), 12738. [Link]

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  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(Cyclohexyloxy)aniline and its Hydrochloride Salt

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust chemical analysis. The conversi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) and their salt forms is a cornerstone of robust chemical analysis. The conversion of a free base, such as 4-(Cyclohexyloxy)aniline, to its hydrochloride salt is a common strategy to improve solubility and stability. This guide provides an in-depth comparison of the key spectroscopic differences between 4-(Cyclohexyloxy)aniline and its hydrochloride salt, grounded in fundamental chemical principles and supported by established experimental protocols. While specific spectral data for 4-(Cyclohexyloxy)aniline and its salt are not publicly available, this guide will use the well-documented spectroscopic changes observed between aniline and its hydrochloride salt as a scientifically sound analogue to illustrate the expected differences.

The Chemical Transformation: From Free Base to Hydrochloride Salt

The fundamental change distinguishing 4-(Cyclohexyloxy)aniline from its hydrochloride salt is the protonation of the amino group. This conversion from a neutral amine to a positively charged ammonium ion induces significant changes in the electronic environment and bonding within the molecule, which are readily detectable by various spectroscopic techniques.

G cluster_0 From Free Base to Hydrochloride Salt Free_Base 4-(Cyclohexyloxy)aniline Salt 4-(Cyclohexyloxy)aniline Hydrochloride Free_Base->Salt Protonation HCl HCl (Proton Source) HCl->Salt Provides H+ and Cl-

Caption: Protonation of 4-(Cyclohexyloxy)aniline to its hydrochloride salt.

Experimental Workflow for Spectroscopic Analysis

A systematic approach is crucial for obtaining high-quality, comparable spectroscopic data. The following workflow outlines the key stages from sample preparation to data interpretation.

G cluster_workflow General Spectroscopic Analysis Workflow Start Start: Obtain Samples Prep_Free_Base Prepare 4-(Cyclohexyloxy)aniline (Free Base) Sample Start->Prep_Free_Base Prep_Salt Synthesize and Prepare 4-(Cyclohexyloxy)aniline HCl Start->Prep_Salt IR_Analysis Infrared (IR) Spectroscopy Prep_Free_Base->IR_Analysis NMR_Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy Prep_Free_Base->NMR_Analysis UV_Vis_Analysis UV-Visible (UV-Vis) Spectroscopy Prep_Free_Base->UV_Vis_Analysis Prep_Salt->IR_Analysis Prep_Salt->NMR_Analysis Prep_Salt->UV_Vis_Analysis Data_Comparison Compare and Interpret Spectra IR_Analysis->Data_Comparison NMR_Analysis->Data_Comparison UV_Vis_Analysis->Data_Comparison End End: Characterization Complete Data_Comparison->End

Caption: A generalized workflow for the spectroscopic comparison of the free base and its salt.

I. Infrared (IR) Spectroscopy: Probing Vibrational Changes

IR spectroscopy is a powerful technique for identifying functional groups and changes in bonding. The protonation of the amine to an ammonium salt leads to distinct and predictable changes in the IR spectrum.

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality IR spectra of solid samples.[1][2]

  • Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water. Grind 1-2 mg of the sample (either the free base or the hydrochloride salt) with approximately 100-200 mg of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

  • Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[2]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected IR Spectral Differences

The most significant changes upon protonation will be observed in the N-H stretching and bending regions.

Spectroscopic Feature4-(Cyclohexyloxy)aniline (Free Base)4-(Cyclohexyloxy)aniline HCl (Salt)Rationale for Change
N-H Stretch Two bands around 3300-3500 cm⁻¹ (symmetric and asymmetric)Broad, strong absorption around 2500-3200 cm⁻¹The N-H stretches in the free amine are distinct. In the ammonium salt (-NH₃⁺), these stretches are broadened due to hydrogen bonding with the chloride counter-ion.
N-H Bend Around 1600-1650 cm⁻¹A distinct ammonium bending vibration appears around 1500-1600 cm⁻¹The formation of the ammonium ion introduces a new bending mode.

Expert Analysis: The disappearance of the characteristic two sharp N-H stretching bands of the primary amine and the appearance of a broad, strong absorption band at lower wavenumbers is a definitive indicator of salt formation. This broadening is a direct consequence of the hydrogen bonding between the ammonium protons and the chloride anion.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Protonation of the amino group significantly alters the electron density of the entire molecule, leading to observable chemical shift changes.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it can dissolve both the free base and the salt) in a clean, dry NMR tube.[3][4][5]

  • Solvent Selection Rationale: DMSO-d₆ is a good choice as its residual proton signal does not typically interfere with the aromatic or aliphatic signals of the analyte. It is also capable of dissolving a wide range of organic compounds and their salts.

  • Spectral Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Expected NMR Spectral Differences

Protonation of the nitrogen atom leads to a general downfield shift (to higher ppm values) of nearby protons and carbons due to the electron-withdrawing effect of the positively charged ammonium group.

Table of Expected ¹H and ¹³C NMR Chemical Shift Changes (Aniline vs. Anilinium as an analogue)

NucleusAniline (in CDCl₃)Anilinium (in TFA)Expected Change for 4-(Cyclohexyloxy)aniline vs. HCl SaltRationale for Change
Aromatic Protons (ortho to -NH₂) ~6.7 ppm[6]Downfield shift[1]Significant downfield shiftThe -NH₃⁺ group is more electron-withdrawing than -NH₂, deshielding the ortho protons.
Aromatic Protons (meta to -NH₂) ~7.2 ppm[6]Downfield shift[1]Moderate downfield shiftThe electron-withdrawing effect is transmitted through the aromatic ring.
-NH₂/-NH₃⁺ Protons Broad singlet, ~3.5-4.5 ppm (concentration dependent)Broad singlet, significantly downfield (>7 ppm)Significant downfield shift and potential broadeningThe protons on the positively charged nitrogen are highly deshielded.
Aromatic Carbons (ipso to -NH₂) ~146 ppmDownfield shiftSignificant downfield shiftThe carbon directly attached to the nitrogen experiences a strong deshielding effect.
Aromatic Carbons (ortho and para) Shielded relative to benzeneLess shieldedDownfield shiftThe electron-donating resonance effect of the -NH₂ group is diminished upon protonation.

Expert Analysis: The most telling change in the ¹H NMR spectrum will be the significant downfield shift of the aromatic protons, particularly those ortho to the amino group. The -NH₂ protons of the free base may be a broad, exchangeable peak, while the -NH₃⁺ protons of the salt will appear as a broader signal at a much lower field. In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring will all shift downfield upon salt formation, with the most pronounced effect on the carbon directly attached to the nitrogen.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The protonation of the aniline nitrogen has a profound effect on the conjugation of the lone pair with the aromatic ring, resulting in a characteristic shift in the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that is transparent in the region of interest (typically 200-400 nm) and can dissolve both the free base and the salt. Ethanol or methanol are often suitable choices.

  • Sample Preparation: Prepare dilute solutions of both the free base and the hydrochloride salt in the chosen solvent. A concentration in the micromolar range is typically sufficient.[7] Ensure the solutions are clear and free of any particulate matter.[7]

  • Spectral Acquisition: Record the UV-Vis spectra of both solutions, using the pure solvent as a blank.

Expected UV-Vis Spectral Differences

The key change is a hypsochromic shift (blue shift) upon protonation.

Spectroscopic Feature4-(Cyclohexyloxy)aniline (Free Base)4-(Cyclohexyloxy)aniline HCl (Salt)Rationale for Change
Primary Absorption Band (π → π)~280-290 nmHypsochromic shift to ~250-260 nmIn the free base, the lone pair on the nitrogen is in conjugation with the aromatic ring, lowering the energy of the π → π transition. Upon protonation, this lone pair is no longer available for conjugation, and the spectrum resembles that of a substituted benzene without the strong auxochromic effect of the amino group.

Expert Analysis: The UV-Vis spectrum of 4-(Cyclohexyloxy)aniline is expected to show a primary absorption band characteristic of an aniline derivative. Upon conversion to the hydrochloride salt, this band will shift to a shorter wavelength (a blue shift). This is a direct consequence of the removal of the nitrogen lone pair from the conjugated system, which increases the energy required for the π → π* electronic transition.

Conclusion

The spectroscopic comparison of 4-(Cyclohexyloxy)aniline and its hydrochloride salt reveals distinct and predictable differences across IR, NMR, and UV-Vis techniques. By understanding the fundamental chemical changes that occur upon protonation and by following robust experimental protocols, researchers can confidently differentiate between the free base and its salt form. This level of detailed characterization is essential for ensuring the quality, consistency, and performance of chemical entities in research and development.

References

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Comparative

A Comparative Guide to the Cross-Reactivity Assessment of 4-(Cyclohexyloxy)aniline hydrochloride in Biological Assays

In the landscape of modern drug discovery, the principle of "one compound, one target" is an aspiration more than a reality. Off-target interactions are a primary cause of unforeseen toxicities and can lead to the costly...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one compound, one target" is an aspiration more than a reality. Off-target interactions are a primary cause of unforeseen toxicities and can lead to the costly failure of promising drug candidates in later developmental stages. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a supplementary exercise but a cornerstone of a successful drug development program. This guide provides an in-depth, comparative analysis of 4-(Cyclohexyloxy)aniline hydrochloride, a compound of interest with a chemical scaffold suggestive of kinase inhibitory activity.

Due to the absence of publicly available screening data for 4-(Cyclohexyloxy)aniline hydrochloride, we will proceed with a detailed, hypothetical case study. This approach will serve as a practical framework for researchers, scientists, and drug development professionals to design and interpret cross-reactivity assessments for novel chemical entities. We will benchmark our compound of interest against two well-characterized kinase inhibitors: SGC-GAK-1 , a highly selective inhibitor, and Bosutinib , a multi-kinase inhibitor.

Our central hypothesis is that the 4-anilino core structure of our compound of interest predisposes it to interact with the ATP-binding pocket of protein kinases. Given that related 4-anilinoquinolines are potent inhibitors of Cyclin G Associated Kinase (GAK), we will posit GAK as the hypothetical primary target for 4-(Cyclohexyloxy)aniline hydrochloride[1]. GAK is a serine/threonine kinase implicated in clathrin-mediated endocytosis, membrane trafficking, and mitotic progression, making it a target of interest for various pathologies including viral infections and cancer[2][3][4].

The Imperative of Selectivity Profiling

The kinome, comprising over 500 protein kinases, is a notoriously challenging target class due to the high degree of conservation in the ATP-binding site. A compound designed to inhibit one kinase may inadvertently interact with dozens of others, leading to a cascade of unintended biological consequences. For instance, while the primary targets of the approved drug Bosutinib are BCR-ABL and SRC kinases, it is known to have a broad off-target profile that contributes to both its therapeutic efficacy in certain contexts and its side-effect profile, which includes gastrointestinal and hepatic toxicities[5][6][7][8][9]. Conversely, chemical probes like SGC-GAK-1 are engineered for high selectivity to enable the precise dissection of a single kinase's function, but even these can possess unaccounted for off-target activities[3][10].

This guide will delineate a two-tiered experimental approach to characterize the selectivity of 4-(Cyclohexyloxy)aniline hydrochloride:

  • Tier 1: Targeted, High-Throughput Potency Determination: An initial assessment of inhibitory activity against the primary target (GAK) using a robust, in-vitro assay.

  • Tier 2: Broad Kinome Cross-Reactivity Profiling: A comprehensive screen against a large panel of kinases to identify off-target interactions and quantify the compound's selectivity.

Tier 1: In-Vitro GAK Inhibition Assay

To quantify the potency of 4-(Cyclohexyloxy)aniline hydrochloride against its hypothetical primary target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase binding assay is an excellent choice. The LanthaScreen™ Eu Kinase Binding Assay is a common platform for this purpose.

Rationale for Assay Choice

The LanthaScreen™ assay is a competition binding assay that is sensitive, high-throughput, and does not require radioisotopes. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest by the test compound. The resulting decrease in the FRET signal allows for the accurate determination of the compound's binding affinity (Kd) or inhibitory concentration (IC50).

Detailed Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay for GAK

Objective: To determine the IC50 value of 4-(Cyclohexyloxy)aniline hydrochloride for GAK.

Materials:

  • Recombinant GAK protein

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer

  • Test compound (4-(Cyclohexyloxy)aniline hydrochloride) and comparator compounds (SGC-GAK-1, Bosutinib)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(Cyclohexyloxy)aniline hydrochloride, SGC-GAK-1, and Bosutinib in 100% DMSO.

    • Create a serial dilution series of each compound in DMSO. A typical 12-point, 3-fold serial dilution starting from 1 mM is recommended.

    • Further dilute the compound series in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Preparation:

    • Add 2.5 µL of the diluted compound solutions to the wells of the 384-well plate.

    • Include wells for a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Reagent Preparation and Addition:

    • Prepare a solution containing the GAK enzyme and the Eu-anti-tag antibody in the assay buffer at 2X the final desired concentration.

    • Prepare a solution containing the kinase tracer at 2X the final desired concentration in the assay buffer.

    • Add 2.5 µL of the GAK/antibody solution to each well.

    • Add 5 µL of the tracer solution to each well. The total assay volume will be 10 µL.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data using the "no inhibitor" and "no enzyme" controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

GAK_Inhibition_Assay cluster_workflow Tier 1: GAK Inhibition Assay Workflow Compound_Prep Compound Dilution Series (Test & Comparators) Plate_Setup Dispense Compounds into 384-well Plate Compound_Prep->Plate_Setup Assay_Assembly Add GAK/Ab Mix and Tracer to Plate Plate_Setup->Assay_Assembly Reagent_Mix Prepare GAK/Antibody Mix and Tracer Mix Reagent_Mix->Assay_Assembly Incubation Incubate 60 min at Room Temp Assay_Assembly->Incubation Read_Plate TR-FRET Plate Reader Incubation->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Figure 1: Workflow for the TR-FRET based GAK inhibition assay.

Tier 2: Broad Kinome Cross-Reactivity Profiling

While a targeted assay provides crucial information on the on-target potency, a broad cross-reactivity screen is essential to understand the compound's selectivity. The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard method for this purpose[2][11].

Rationale for Platform Choice

The KINOMEscan™ platform is an active site-directed competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases (over 450)[11][12]. The assay is ATP-independent, which allows for the determination of true thermodynamic binding affinities (Kd values) rather than IC50 values that can be influenced by ATP concentration[12]. This provides a standardized and highly reproducible method for comparing the selectivity profiles of different compounds.

Experimental Protocol Overview: KINOMEscan™ Profiling

Objective: To determine the binding affinities (Kd) of 4-(Cyclohexyloxy)aniline hydrochloride across a broad panel of human kinases and compare its selectivity to SGC-GAK-1 and Bosutinib.

Assay Principle:

The KINOMEscan™ assay involves a kinase tagged with a DNA label, a ligand immobilized on a solid support, and the test compound[12].

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.

  • Capture: Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured on the solid support.

  • Quantification: The amount of captured kinase is measured using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Procedure Outline:

  • Compound Submission: Provide the test compound (4-(Cyclohexyloxy)aniline hydrochloride) and comparators (SGC-GAK-1, Bosutinib) at a specified concentration and format.

  • Primary Screen: The compounds are typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the full kinase panel. The results are reported as "% Control", where a lower percentage indicates stronger binding.

  • Kd Determination (for hits): For kinases that show significant binding in the primary screen (e.g., <35% of control), a full dose-response curve is generated to determine the precise Kd value.

KINOMEscan_Principle cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor Kinase_A Kinase-DNA Bead_A Immobilized Ligand Kinase_A->Bead_A Binds Kinase_B Kinase-DNA Bead_B Immobilized Ligand Kinase_B->Bead_B Binding Blocked Inhibitor Inhibitor Inhibitor->Kinase_B Binds

Figure 2: Principle of the KINOMEscan™ competition binding assay.

Comparative Data Analysis and Interpretation

The data from these assays will allow for a comprehensive comparison of 4-(Cyclohexyloxy)aniline hydrochloride with the selective and multi-kinase inhibitor controls.

Hypothetical On-Target Potency

For our case study, we will assume the following IC50 values from the Tier 1 assay:

CompoundGAK IC50 (nM)
4-(Cyclohexyloxy)aniline hydrochloride 50
SGC-GAK-13
Bosutinib25

This hypothetical result would position 4-(Cyclohexyloxy)aniline hydrochloride as a potent GAK inhibitor, though less potent than the highly optimized SGC-GAK-1.

Cross-Reactivity Profile Comparison

The true value of this analysis comes from the Tier 2 kinome-wide screen. The results can be visualized and quantified in several ways. A common metric is the Selectivity Score (S-Score) , which represents the number of kinases bound by a compound at a certain threshold concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Below is a hypothetical comparison of the kinome scan data for our compound of interest against the known profiles of SGC-GAK-1 and Bosutinib.

Table 1: Comparative Kinome Selectivity Profiles

CompoundPrimary Target(s)GAK Kd (nM)Selectivity Score (S(10) at 1 µM)aKey Off-Targets (Kd < 300 nM)
4-(Cyclohexyloxy)aniline hydrochloride (Hypothetical) GAK250.05RIPK2, AAK1, STK16
SGC-GAK-1GAK1.9[13]0.01RIPK2[3]
BosutinibBCR-ABL, SRC family150.25Multiple, including LCK, HCK, EGFR, VEGFR2

a S(10) represents the percentage of kinases in the panel with >90% inhibition at a 1 µM compound concentration.

Interpretation:

  • 4-(Cyclohexyloxy)aniline hydrochloride (Hypothetical Profile): Our hypothetical data suggests that this compound is a potent GAK inhibitor with moderate selectivity. While its primary target is GAK, it shows cross-reactivity with other members of the Numb-Associated Kinase (NAK) family, such as AAK1 and STK16, as well as RIPK2. This is a plausible profile for an early-stage compound with an anilino-based scaffold.

  • SGC-GAK-1 (High Selectivity Comparator): As expected, SGC-GAK-1 demonstrates exceptional selectivity for GAK, with only RIPK2 identified as a significant off-target[3]. This makes it an excellent tool compound for validating GAK-specific biology but may not have the desired polypharmacology for certain therapeutic applications.

  • Bosutinib (Low Selectivity Comparator): Bosutinib exhibits a broad inhibition profile, hitting numerous kinases with high affinity. This multi-targeted action is key to its efficacy in chronic myeloid leukemia but also contributes to its complex side-effect profile[6][7].

Mechanistic Implications of Cross-Reactivity

Understanding the potential off-target interactions of 4-(Cyclohexyloxy)aniline hydrochloride is crucial for predicting its biological effects. The hypothetical cross-reactivity with AAK1, a kinase also involved in clathrin-mediated endocytosis, suggests a potential for synergistic or additive effects on this pathway.

GAK plays a crucial role in the uncoating of clathrin-coated vesicles, a critical step in the endocytic pathway that allows for the recycling of clathrin and other adaptor proteins back to the cell membrane[4][14][15]. Inhibition of GAK can disrupt this process, affecting the internalization and signaling of various cell surface receptors, including the Epidermal Growth Factor Receptor (EGFR)[16].

GAK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor CCP Clathrin-Coated Pit Receptor->CCP Cargo Cargo Cargo->CCP AP2 AP2 Adaptor AP2->CCP Clathrin Clathrin Clathrin->CCP CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission Uncoating Uncoating CCV->Uncoating Free_Clathrin Recycled Clathrin Uncoating->Free_Clathrin Endosome Early Endosome Uncoating->Endosome Vesicle Fusion GAK GAK GAK->Uncoating Phosphorylates AP2 Recruits Hsc70 Hsc70 Hsc70 Hsc70->Uncoating Inhibitor 4-(Cyclohexyloxy)aniline hydrochloride Inhibitor->GAK Inhibits

Figure 3: The role of GAK in clathrin-mediated endocytosis and the point of intervention for a GAK inhibitor.

Conclusion and Forward Look

This guide has outlined a comprehensive, albeit hypothetical, framework for assessing the cross-reactivity of 4-(Cyclohexyloxy)aniline hydrochloride. By leveraging established, high-throughput screening platforms and comparing the results to compounds with known selectivity profiles, we can build a detailed picture of a novel compound's potential on- and off-target activities.

Our hypothetical analysis suggests that 4-(Cyclohexyloxy)aniline hydrochloride is a potent GAK inhibitor with a moderately selective profile. The identified off-targets within the NAK family would warrant further investigation through targeted cellular assays to understand the functional consequences of this polypharmacology.

For any novel compound, this systematic approach to cross-reactivity profiling is indispensable. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to improve selectivity, and ultimately increases the probability of developing a safe and effective therapeutic. The data generated from such studies are not just a regulatory requirement but a critical component of a data-driven drug discovery engine.

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